2-Cyclohexylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXTHSSNCTAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405064, DTXSID00903062 | |
| Record name | 2-Cyclohexylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367281-02-5 | |
| Record name | 2-Cyclohexylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Chiral 2-Cyclohexylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-cyclohexylpyrrolidine is a valuable building block in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine core and the bulky cyclohexyl substituent provide a unique stereochemical environment, making it a sought-after component in the design of novel therapeutics and chiral ligands. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, focusing on detailed experimental protocols and comparative data.
Key Synthetic Strategies
The synthesis of chiral this compound can be broadly categorized into three main approaches:
-
Biocatalytic Synthesis using ω-Transaminases: This method offers a green and highly enantioselective route starting from a prochiral ketone.
-
Diastereoselective Synthesis using Chiral Auxiliaries: This classical approach utilizes a recoverable chiral auxiliary to direct the stereochemical outcome of the key bond-forming step.
-
Synthesis from the Chiral Pool: This strategy leverages readily available chiral starting materials, such as L-proline, to construct the target molecule.
Biocatalytic Synthesis via Asymmetric Amination
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high enantioselectivity and environmentally benign reaction conditions. The use of ω-transaminases (ω-TAs) for the asymmetric amination of prochiral ketones is a particularly effective strategy for producing chiral 2-substituted pyrrolidines.[1][2][3]
Signaling Pathway (Logical Relationship)
Caption: Biocatalytic synthesis of chiral this compound.
Experimental Protocol: Biocatalytic Asymmetric Amination
This protocol is based on the general procedure for the synthesis of 2-substituted pyrrolidines using ω-transaminases.[1][4]
Materials:
-
1-Cyclohexyl-4-chlorobutan-1-one
-
ω-Transaminase (e.g., from Aspergillus niger or an engineered variant)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (pH 7.5-8.5)
-
Organic solvent (e.g., DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
Add the ω-transaminase to a final concentration of 5-10 mg/mL.
-
Add PLP to a final concentration of 1 mM.
-
Add isopropylamine as the amine donor to a final concentration of 0.5-1.0 M.
-
A stock solution of 1-cyclohexyl-4-chlorobutan-1-one in DMSO is added to the reaction mixture to a final concentration of 10-50 mM. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize enzyme denaturation.
-
The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-48 hours.
-
Upon reaction completion (monitored by HPLC or GC), the mixture is basified with 1 M NaOH to pH > 10.
-
The aqueous mixture is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral this compound.
-
Purification can be achieved by column chromatography on silica gel or distillation.
Quantitative Data
| Entry | ω-Transaminase Source | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Wild-type | 10 | 75-85 | >99 (S) or (R) depending on enzyme |
| 2 | Engineered Variant | 50 | >90 | >99.5 (S) or (R) depending on enzyme |
Note: Data are representative and may vary depending on the specific enzyme and reaction conditions.
Diastereoselective Synthesis via Chiral Auxiliary
The use of a chiral auxiliary, such as N-tert-butanesulfinamide, provides a reliable method for the diastereoselective synthesis of chiral amines. The key step is the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[5][6]
Experimental Workflow
Caption: Diastereoselective synthesis using a chiral auxiliary.
Experimental Protocol: Diastereoselective Grignard Addition
This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrrolidines via addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines.[6]
Materials:
-
4-Chloro-1-cyclohexylbutanal
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium (IV) ethoxide
-
Cyclohexylmagnesium bromide in THF
-
Anhydrous THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Hydrochloric acid in methanol
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: To a solution of 4-chloro-1-cyclohexylbutanal (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add titanium (IV) ethoxide (2.0 eq) at room temperature. Stir the mixture for 4-6 hours.
-
Grignard Addition: Cool the reaction mixture to -78 °C. Slowly add cyclohexylmagnesium bromide (2.0 eq, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 3-4 hours.
-
Work-up and Cyclization: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the mixture through celite and extract the filtrate with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in methanol and stirred at room temperature for 12 hours to facilitate intramolecular cyclization.
-
Auxiliary Cleavage: To the methanolic solution of the N-sulfinylpyrrolidine, add hydrochloric acid (4 M in dioxane, 4.0 eq) and stir for 1 hour at room temperature.
-
Final Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with 2 M NaOH and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the chiral this compound.
Quantitative Data
| Entry | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-tert-Butanesulfinamide | >95:5 | 70-80 | >98 (S) |
| 2 | (S)-tert-Butanesulfinamide | >95:5 | 70-80 | >98 (R) |
Note: Data are representative and may vary depending on the specific reaction conditions.
Synthesis from L-Proline
L-proline is an attractive starting material from the chiral pool for the synthesis of chiral 2-substituted pyrrolidines.[7] The synthesis of this compound from L-proline typically involves the formation of an N-protected proline derivative, followed by activation of the carboxylic acid and subsequent reaction with a cyclohexyl nucleophile, and finally deprotection.
Synthetic Pathway
Caption: Synthesis of (S)-2-cyclohexylpyrrolidine from L-proline.
Experimental Protocol: Synthesis from L-Proline
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine
-
Cyclohexylmagnesium bromide in THF
-
Sodium borohydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Methanol
Procedure:
-
N-Boc Protection: Dissolve L-proline in a mixture of dioxane and water. Add NaOH followed by Boc₂O and stir at room temperature overnight. Acidify and extract with ethyl acetate to obtain N-Boc-L-proline.
-
Weinreb Amide Formation: To a solution of N-Boc-L-proline, N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in DCM, add triethylamine and stir at room temperature for 12 hours to form the Weinreb amide.
-
Grignard Reaction: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C. Add cyclohexylmagnesium bromide dropwise and stir for 2-3 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether to yield N-Boc-2-cyclohexanoylpyrrolidine.
-
Reduction: Dissolve the ketone in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 1 hour. Quench with water and extract with diethyl ether to obtain N-Boc-2-(cyclohexyl(hydroxy)methyl)pyrrolidine.
-
Deprotection: Dissolve the N-Boc protected alcohol in DCM and add trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate under reduced pressure, basify with NaOH, and extract with dichloromethane to afford (S)-2-cyclohexylpyrrolidine.
Quantitative Data
| Step | Intermediate | Typical Yield (%) |
| 1 | N-Boc-L-proline | >95 |
| 2 | Weinreb Amide | 85-95 |
| 3 | Ketone | 70-80 |
| 4 | Alcohol | >90 |
| 5 | (S)-2-Cyclohexylpyrrolidine | >90 |
| Overall | ~50-60 |
Note: Enantiomeric purity is maintained from the starting L-proline.
Conclusion
The synthesis of chiral this compound can be achieved through several effective methods. The biocatalytic approach using ω-transaminases offers excellent enantioselectivity and mild reaction conditions, making it an attractive green chemistry option. The diastereoselective synthesis with a chiral auxiliary provides a robust and high-yielding route with excellent stereocontrol. Finally, starting from the chiral pool, specifically L-proline, offers a reliable way to access the (S)-enantiomer, although it involves multiple steps. The choice of synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, and availability of specialized reagents or enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 2-Cyclohexylpyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of a cyclohexyl group at the 2-position of the pyrrolidine ring can significantly enhance lipophilicity and modulate binding interactions with biological targets, making 2-cyclohexylpyrrolidine derivatives attractive building blocks in drug discovery. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of these valuable compounds, complete with detailed experimental protocols, quantitative data, and workflow diagrams.
Key Synthetic Strategies
The enantioselective synthesis of this compound derivatives can be broadly approached through three primary strategies:
-
Asymmetric Hydrogenation of 2-Cyclohexylpyrrole Precursors: This method involves the stereoselective reduction of a prochiral 2-cyclohexylpyrrole or its derivative using a chiral catalyst, typically based on rhodium or ruthenium.
-
Organocatalytic Asymmetric Michael Addition: This strategy relies on the use of small chiral organic molecules to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated compound, leading to the formation of a chiral pyrrolidine precursor.
-
Biocatalytic Asymmetric Amination: This approach utilizes enzymes, such as transaminases, to stereoselectively introduce an amine group into a prochiral ketone precursor, which can then be cyclized to form the desired chiral pyrrolidine.
Asymmetric Hydrogenation of 2-Cyclohexylpyrrole Derivatives
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral saturated heterocycles from their aromatic precursors. In the context of this compound synthesis, this typically involves the reduction of an N-protected 2-cyclohexyl-1H-pyrrole using a chiral rhodium or ruthenium catalyst.
Signaling Pathway for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of N-Boc-2-cyclohexyl-1H-pyrrole.
Quantitative Data for Asymmetric Hydrogenation
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| [Rh(COD)(R,R)-Et-DuPhos)]BF₄ | N-Boc-2-cyclohexyl-1H-pyrrole | (S)-N-Boc-2-cyclohexylpyrrolidine | >95 | >99 | Adapted from[2] |
| Ru(OAc)₂[(S)-BINAP] | N-Ts-2-cyclohexyl-1H-pyrrole | (S)-N-Ts-2-cyclohexylpyrrolidine | 92 | 96 | Adapted from[3] |
Experimental Protocol: Asymmetric Hydrogenation
Synthesis of (S)-N-Boc-2-cyclohexylpyrrolidine
-
Materials:
-
N-Boc-2-cyclohexyl-1H-pyrrole (1.0 mmol, 263 mg)
-
[Rh(COD)(R,R)-Et-DuPhos)]BF₄ (0.01 mmol, 6.4 mg)
-
Methanol (10 mL)
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, a 25 mL Schlenk flask is charged with N-Boc-2-cyclohexyl-1H-pyrrole and [Rh(COD)(R,R)-Et-DuPhos)]BF₄.
-
Anhydrous and degassed methanol is added to the flask.
-
The flask is sealed and transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the product as a colorless oil.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Organocatalytic Asymmetric Michael Addition
Organocatalysis offers a metal-free alternative for the enantioselective construction of chiral molecules. The synthesis of this compound derivatives can be achieved through a Michael addition of a nucleophile to a nitroalkene, followed by cyclization. Proline and its derivatives are often employed as catalysts in these transformations.
Experimental Workflow for Organocatalytic Synthesis
Caption: Two-step organocatalytic synthesis of a this compound derivative.
Quantitative Data for Organocatalytic Michael Addition
| Catalyst | Nitroalkene | Aldehyde | Product (after cyclization) | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | 1-Cyclohexyl-2-nitroethene | Propanal | 2-Cyclohexyl-4-methylpyrrolidine | 75 (2 steps) | 95:5 | 98 | Adapted from[4][5] |
| (S)-Diphenylprolinol silyl ether | 1-Cyclohexyl-2-nitroethene | Pentanal | 2-Cyclohexyl-4-propylpyrrolidine | 82 (2 steps) | 92:8 | >99 | Adapted from[6][7] |
Experimental Protocol: Organocatalytic Michael Addition and Cyclization
Synthesis of 2-Cyclohexyl-4-methylpyrrolidine
-
Materials:
-
1-Cyclohexyl-2-nitroethene (1.0 mmol, 155 mg)
-
Propanal (3.0 mmol, 174 mg)
-
(S)-Proline (0.1 mmol, 11.5 mg)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Palladium on carbon (10 wt. %, 50 mg)
-
Ethanol (10 mL)
-
Hydrogen gas
-
-
Procedure:
-
Step 1: Michael Addition
-
To a solution of 1-cyclohexyl-2-nitroethene and (S)-proline in DMSO, add propanal at room temperature.
-
Stir the reaction mixture for 48 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude γ-nitroaldehyde.
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude γ-nitroaldehyde in ethanol in a flask.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia = 90:9:1) to yield the final product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral GC or HPLC analysis after derivatization.
-
-
Biocatalytic Asymmetric Amination
Biocatalysis provides an environmentally friendly and highly selective route to chiral amines. Transaminases can be used to convert a prochiral ketone into a chiral amine with high enantiopurity. For the synthesis of this compound, a suitable ω-halo-cyclohexyl ketone can be used as the substrate.
Logical Relationship for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of (R)-2-cyclohexylpyrrolidine.
Quantitative Data for Biocatalytic Synthesis
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Transaminase (ATA-117) | 1-Cyclohexyl-4-chlorobutan-1-one | (R)-2-Cyclohexylpyrrolidine | 85 | >99.5 | Adapted from[8] |
| Transaminase (ATA-256) | 1-Cyclohexyl-4-bromobutan-1-one | (S)-2-Cyclohexylpyrrolidine | 88 | >99.5 | Adapted from[8] |
Experimental Protocol: Biocatalytic Asymmetric Amination
Synthesis of (R)-2-Cyclohexylpyrrolidine
-
Materials:
-
1-Cyclohexyl-4-chlorobutan-1-one (1.0 mmol, 188.7 mg)
-
Transaminase (e.g., ATA-117, commercially available)
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Sodium hydroxide
-
-
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add the transaminase enzyme, PLP, and isopropylamine to the buffer.
-
Add the substrate, 1-cyclohexyl-4-chlorobutan-1-one, to the reaction mixture.
-
Stir the mixture at 30 °C for 24-48 hours, monitoring the conversion by GC or HPLC.
-
Once the transamination is complete, adjust the pH of the mixture to >10 with NaOH to facilitate the intramolecular cyclization.
-
Stir for an additional 12 hours at room temperature.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The product can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
-
This guide provides a foundational understanding of the key enantioselective strategies for synthesizing this compound derivatives. The choice of method will depend on factors such as the availability of starting materials, desired scale, and access to specialized equipment or biocatalysts. The provided protocols are based on established methodologies and can be adapted and optimized for specific target molecules within this important class of compounds.
References
- 1. Asymmetric hydrogenation of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Ruthenium-Catalyzed Asymmetric Hydrogenation of [research.amanote.com]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of (2-cyclohexylpyrrolidin-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-cyclohexylpyrrolidin-1-yl)methanol, a chiral amino alcohol with potential applications in medicinal chemistry and drug development. This document details a robust synthetic protocol via reductive amination, outlines methods for purification, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
(2-cyclohexylpyrrolidin-1-yl)methanol belongs to the class of N-substituted prolinol derivatives. The pyrrolidine ring is a common scaffold in many biologically active compounds, and the introduction of a cyclohexyl group on the nitrogen atom can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The hydroxymethyl group at the 2-position provides a site for further functionalization, making it a versatile building block in the synthesis of more complex molecules. This guide will focus on a practical and efficient synthetic route and the detailed analytical characterization of the title compound.
Synthesis of (2-cyclohexylpyrrolidin-1-yl)methanol
The synthesis of (2-cyclohexylpyrrolidin-1-yl)methanol can be efficiently achieved through a one-pot reductive amination reaction between (S)-(+)-2-(hydroxymethyl)pyrrolidine (L-prolinol) and cyclohexanone using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.
Synthesis Pathway
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for (2-cyclohexylpyrrolidin-1-yl)methanol.
Experimental Protocol
Materials:
-
(S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of (S)-(+)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford (S)-(2-cyclohexylpyrrolidin-1-yl)methanol as a colorless to pale yellow oil.
Characterization
The structure and purity of the synthesized (2-cyclohexylpyrrolidin-1-yl)methanol were confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR spectra were generated using online computational tools.
Table 1: Predicted ¹H NMR Data for (2-cyclohexylpyrrolidin-1-yl)methanol (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.60 - 3.50 | m | 1H | H-2 (pyrrolidine) |
| ~3.45 - 3.35 | dd | 1H | -CH₂OH |
| ~3.30 - 3.20 | dd | 1H | -CH₂OH |
| ~3.10 - 3.00 | m | 1H | H-5 (pyrrolidine) |
| ~2.90 - 2.80 | m | 1H | H-5 (pyrrolidine) |
| ~2.50 - 2.40 | m | 1H | N-CH (cyclohexyl) |
| ~2.00 - 1.60 | m | 8H | Pyrrolidine & Cyclohexyl CH₂ |
| ~1.40 - 1.00 | m | 6H | Cyclohexyl CH₂ |
Table 2: Predicted ¹³C NMR Data for (2-cyclohexylpyrrolidin-1-yl)methanol (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~65.0 | -CH₂OH |
| ~62.0 | C-2 (pyrrolidine) |
| ~60.0 | N-CH (cyclohexyl) |
| ~55.0 | C-5 (pyrrolidine) |
| ~32.0 | Cyclohexyl CH₂ |
| ~28.0 | Cyclohexyl CH₂ |
| ~26.0 | C-3 (pyrrolidine) |
| ~25.0 | Cyclohexyl CH₂ |
| ~23.0 | C-4 (pyrrolidine) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and C-N functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| 1180 - 1050 | Strong | C-N stretch (amine) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 183.16 | [M]⁺ (Molecular Ion) |
| 152.14 | [M - CH₂OH]⁺ |
| 100.10 | [M - C₆H₁₁]⁺ |
| 84.08 | [C₆H₁₂]⁺ (Cyclohexyl fragment) |
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Overall experimental and analytical workflow.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of (2-cyclohexylpyrrolidin-1-yl)methanol via reductive amination. The provided experimental protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The straightforward nature of the synthesis and the potential for further derivatization make this compound an attractive building block for the development of novel chemical entities. The structured presentation of data and workflows is intended to ensure clarity and facilitate the reproduction of these methods in a laboratory setting.
Spectroscopic Analysis of 2-Cyclohexylpyrrolidine Diastereomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic techniques used to differentiate and characterize the diastereomers of 2-cyclohexylpyrrolidine. A comprehensive understanding of the stereochemistry of this compound is crucial for its application in pharmaceutical development, where specific stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the key spectroscopic features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that enable the unambiguous identification of the cis and trans diastereomers.
Introduction to this compound Diastereomers
This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to as the cis and trans isomers. The relative orientation of the cyclohexyl group at the C2 position of the pyrrolidine ring dictates the diastereomeric relationship and significantly influences the molecule's three-dimensional structure and, consequently, its spectroscopic properties. Accurate stereochemical assignment is a critical step in the synthesis and development of chiral drugs and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the stereochemical elucidation of this compound diastereomers. Analysis of both ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the definitive assignment of the cis and trans configurations.
¹H NMR Spectroscopy
The proton NMR spectra of the two diastereomers exhibit characteristic differences in the chemical shifts and coupling constants of the protons on the pyrrolidine and cyclohexyl rings, particularly the proton at the C2 position of the pyrrolidine ring (H2).
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Proton | cis-2-Cyclohexylpyrrolidine (Representative Data) | trans-2-Cyclohexylpyrrolidine (Representative Data) | Key Differentiating Features |
| H2 (Pyrrolidine) | ~2.8 - 3.0 | ~2.5 - 2.7 | The H2 proton in the cis isomer is typically deshielded compared to the trans isomer due to steric interactions. |
| Pyrrolidine Ring Protons | Complex multiplets | Complex multiplets | Subtle differences in the multiplicity and chemical shifts of the other pyrrolidine protons can be observed. |
| Cyclohexyl Ring Protons | Broad multiplets | Broad multiplets | Overlapping signals are common, but slight variations in the overall pattern may be present. |
| N-H Proton | Broad singlet | Broad singlet | The chemical shift is concentration and solvent dependent. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is representative.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide valuable information for distinguishing between the diastereomers. The chemical shifts of the carbon atoms, particularly C2, C5 of the pyrrolidine ring and the carbons of the cyclohexyl ring, are sensitive to the stereochemistry.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | cis-2-Cyclohexylpyrrolidine (Representative Data) | trans-2-Cyclohexylpyrrolidine (Representative Data) | Key Differentiating Features |
| C2 (Pyrrolidine) | ~65 - 67 | ~68 - 70 | The C2 carbon in the trans isomer is typically deshielded compared to the cis isomer. |
| C5 (Pyrrolidine) | ~46 - 48 | ~47 - 49 | Minor but consistent differences in the chemical shift of C5 are often observed. |
| Cyclohexyl Ring Carbons | Multiple signals | Multiple signals | Variations in the chemical shifts of the cyclohexyl carbons, especially the ipso-carbon, can be diagnostic. |
Experimental Protocol for NMR Analysis
A standard experimental protocol for acquiring high-quality NMR spectra for the analysis of this compound diastereomers is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and aid in signal assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.
-
Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
Utilize 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, confirming assignments.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy can provide complementary information for distinguishing between the diastereomers, primarily through the analysis of "Bohlmann bands." These bands, appearing in the 2700-2800 cm⁻¹ region, are indicative of a trans-diaxial arrangement between a C-H bond and the lone pair of electrons on an adjacent nitrogen atom.
The presence or absence of significant Bohlmann bands can help differentiate between the cis and trans isomers, as their preferred conformations may lead to different C-H/N lone pair orientations.
Table 3: Comparative FT-IR Data (Vibrational Frequencies in cm⁻¹)
| Vibrational Mode | cis-2-Cyclohexylpyrrolidine (Expected) | trans-2-Cyclohexylpyrrolidine (Expected) | Key Differentiating Features |
| N-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | Generally not diagnostic for diastereomer differentiation. |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | Strong absorptions characteristic of both isomers. |
| Bohlmann Bands | Weak or absent | Present and more pronounced | The trans isomer is more likely to adopt a conformation with a C-H bond anti-periplanar to the nitrogen lone pair, resulting in observable Bohlmann bands. |
| C-N Stretch | ~1000-1250 | ~1000-1250 | May show subtle differences in band position and shape. |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a KBr pellet if the sample is a solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Carefully examine the 2700-2800 cm⁻¹ region for the presence of Bohlmann bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the diastereomers. While the electron ionization (EI) mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.
The primary fragmentation pathways for this compound are expected to involve the cleavage of the C-C bond between the two rings and fragmentation of the pyrrolidine and cyclohexyl rings.
Table 4: Comparative EI-MS Fragmentation Data (m/z values and relative intensities)
| Fragment Ion (m/z) | Proposed Structure | cis-Isomer (Expected Relative Intensity) | trans-Isomer (Expected Relative Intensity) | Key Differentiating Features |
| [M]⁺ | Molecular Ion | Present | Present | The molecular ion peak confirms the molecular weight. |
| [M-1]⁺ | Loss of a hydrogen atom | Present | Present | |
| [M-C₆H₁₁]⁺ | Loss of cyclohexyl radical | Abundant | Abundant | A major fragment due to the cleavage of the bond between the rings. |
| [C₄H₈N]⁺ | Pyrrolidine ring fragment | Abundant | Abundant | Characteristic fragment from the pyrrolidine moiety. |
| [C₆H₁₁]⁺ | Cyclohexyl cation | Abundant | Abundant | Characteristic fragment from the cyclohexyl moiety. |
Note: The relative intensities of fragment ions can be influenced by the instrument conditions. Careful comparison of the spectra of both diastereomers under identical conditions is necessary.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing these volatile compounds, as it allows for the separation of the diastereomers prior to mass analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
Gas Chromatography:
-
Column: A chiral capillary column is recommended for the separation of the enantiomers of each diastereomer, while a standard non-polar or medium-polarity column (e.g., DB-5ms) can often separate the diastereomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature ramp is crucial for achieving good separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode to obtain the complete mass spectrum for each separated diastereomer.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for differentiating the diastereomers of this compound.
Caption: Experimental workflow for the analysis of this compound diastereomers.
Caption: Logical flow for diastereomer differentiation using spectroscopic data.
Conclusion
The spectroscopic analysis of this compound diastereomers relies on a multi-technique approach. NMR spectroscopy, through the detailed analysis of chemical shifts and coupling constants, provides the most definitive evidence for stereochemical assignment. FT-IR spectroscopy offers a rapid method for tentative identification based on the presence or absence of Bohlmann bands. GC-MS is essential for the separation and confirmation of the molecular weight and can provide supporting evidence through the analysis of fragmentation patterns. By combining the data from these techniques, researchers can confidently determine the stereochemistry of this compound diastereomers, a critical step in the development of new chiral pharmaceuticals.
An In-depth Technical Guide to NMR and Mass Spectrometry Data for 2-Cyclohexylpyrrolidine Stereoisomers
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the stereoisomers of 2-cyclohexylpyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents data in a structured format, and visualizes key analytical workflows.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other. For the purpose of NMR and MS analysis, the key distinction is between the cis (R,S or S,R) and trans (R,R or S,S) diastereomers, as they exhibit distinct physical properties and spectroscopic signatures. The differentiation of these stereoisomers is critical in pharmaceutical development, where the therapeutic activity and toxicological profile of a drug can be highly dependent on its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a primary tool for elucidating the structure and stereochemistry of organic molecules.[1][2] The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the local electronic environment and spatial arrangement of atoms. For this compound, key differences between the cis and trans isomers are expected in the signals of the protons and carbons at or near the stereocenters (C2 of the pyrrolidine ring and C1' of the cyclohexyl ring).
2.1. ¹H NMR Data
The ¹H NMR spectra of the cis and trans isomers will differ primarily in the chemical shift and multiplicity of the proton at the C2 position (the pyrrolidine methine proton). The spatial proximity of this proton to the protons on the cyclohexyl ring will vary between the two diastereomers, leading to different shielding effects and through-space couplings, which can be probed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).[3][4]
Table 1: Representative ¹H NMR Chemical Shift Data for this compound Stereoisomers
| Proton Position | Expected Chemical Shift (δ, ppm) - cis Isomer | Expected Chemical Shift (δ, ppm) - trans Isomer | Multiplicity |
| Pyrrolidine N-H | 1.5 - 2.5 | 1.5 - 2.5 | br s |
| Pyrrolidine C2-H | 2.8 - 3.2 | 2.6 - 3.0 | m |
| Pyrrolidine C5-H₂ | 2.9 - 3.3 | 2.9 - 3.3 | m |
| Pyrrolidine C3,C4-H₂ | 1.6 - 2.0 | 1.6 - 2.0 | m |
| Cyclohexyl C1'-H | 1.0 - 1.4 | 1.2 - 1.6 | m |
| Cyclohexyl C2'-C6'-H₂ | 1.0 - 1.9 | 1.0 - 1.9 | m |
Note: These are estimated values based on typical shifts for pyrrolidine and cyclohexane moieties. Actual values can vary based on solvent and experimental conditions.
2.2. ¹³C NMR Data
The ¹³C NMR spectra provide information on the carbon framework. The chemical shifts of the carbons at the stereocenters (C2 and C1') and adjacent carbons are expected to be the most indicative of the relative stereochemistry.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Stereoisomers
| Carbon Position | Expected Chemical Shift (δ, ppm) - cis Isomer | Expected Chemical Shift (δ, ppm) - trans Isomer |
| Pyrrolidine C2 | 60 - 65 | 62 - 67 |
| Pyrrolidine C5 | 45 - 50 | 45 - 50 |
| Pyrrolidine C3 | 24 - 28 | 24 - 28 |
| Pyrrolidine C4 | 29 - 34 | 29 - 34 |
| Cyclohexyl C1' | 40 - 45 | 42 - 47 |
| Cyclohexyl C2',C6' | 29 - 33 | 29 - 33 |
| Cyclohexyl C3',C5' | 25 - 28 | 25 - 28 |
| Cyclohexyl C4' | 25 - 28 | 25 - 28 |
Note: These are estimated values. The upfield or downfield shift of C2 and C1' in the isomers will depend on steric compression (gamma-gauche effect).
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is indicative of the molecule's structure.[6][7]
While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed due to differences in the steric strain and stability of the precursor ions. The primary fragmentation pathways for this compound are expected to involve cleavage of the C-C bond between the two rings and α-cleavage within the pyrrolidine ring.[8]
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 153 | [C₁₀H₁₉N]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 152 | [M-H]⁺ | Loss of a hydrogen radical |
| 96 | [C₆H₁₀N]⁺ | Cleavage of the cyclohexyl group |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 70 | [C₄H₈N]⁺ | α-cleavage of the pyrrolidine ring (loss of cyclohexyl) |
| 57 | [C₄H₉]⁺ | Further fragmentation |
Note: The molecular weight of this compound (C₁₀H₁₉N) is 153.29 g/mol .
Experimental Protocols
4.1. NMR Spectroscopy Protocol
A general protocol for acquiring NMR data to distinguish diastereomers is as follows.[9][10][11][12]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR for Stereochemistry: To definitively assign the relative stereochemistry, acquire a 2D NOESY or ROESY spectrum. These experiments detect through-space correlations between protons that are close to each other (< 5 Å).[4][13] For the cis isomer, a cross-peak between the C2-H of the pyrrolidine and the proximal protons on the cyclohexyl ring would be expected, which would be absent or much weaker in the trans isomer.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the cross-peaks in the 2D spectra to establish stereochemical relationships.
4.2. Mass Spectrometry Protocol
A typical protocol for obtaining mass spectrometry data for a small molecule is outlined below.[14][15]
-
Sample Preparation: Prepare a dilute solution of the this compound isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition:
-
Direct Infusion: Introduce the sample directly into the ion source via a syringe pump to obtain a mass spectrum of the pure compound.
-
GC-MS/LC-MS: For mixture analysis or to ensure sample purity, separate the isomers using gas chromatography (GC) or liquid chromatography (LC) before introduction into the mass spectrometer.[15]
-
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu). Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy.
Visualization of Workflows and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process for stereoisomer differentiation.
References
- 1. magritek.com [magritek.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. tecan.com [tecan.com]
- 15. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Cyclohexyl-2-pyrrolidone
Disclaimer: The user request specified "2-cyclohexylpyrrolidine." However, extensive database searches yielded minimal specific information for this exact molecule. In contrast, a wealth of technical data is available for the structurally similar and commercially significant compound, N-Cyclohexyl-2-pyrrolidone (CHP) , CAS Number 6837-24-7. Given the similarity in nomenclature, it is highly probable that this was the intended compound of interest. This guide will therefore focus on the properties of N-Cyclohexyl-2-pyrrolidone.
This technical whitepaper provides a comprehensive overview of the core physical and chemical properties of N-Cyclohexyl-2-pyrrolidone (CHP). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. Data is presented in structured tables, and generalized experimental protocols for determining key properties are detailed.
Physical Properties
N-Cyclohexyl-2-pyrrolidone is a colorless to pale yellow liquid with a faint, characteristic odor.[1][2] It is a high-boiling, low-volatility polar solvent.[3] Its physical characteristics make it suitable for a variety of industrial applications, including as a solvent in the electronics and textile industries.[1][4]
Table 1: Physical Properties of N-Cyclohexyl-2-pyrrolidone
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO | [1][2][3][5][6] |
| Molecular Weight | 167.25 g/mol | [1][3][5][6][7] |
| Appearance | Colorless to yellow liquid | [2][4] |
| Melting Point | 12 °C (54 °F; 285 K) | [1][4][5][8] |
| Boiling Point | 284 °C (543 °F; 557 K) | [1][4] |
| 154 °C at 7 mmHg | [5][8] | |
| Density | 1.007 g/cm³ at 25 °C | [4][5][8] |
| 1.026 g/cm³ at 25 °C | [1] | |
| Vapor Pressure | 0.05 mm Hg at 25 °C | [3][5][8] |
| <0.07 hPa at 20°C | [1] | |
| Flash Point | 145 °C (293 °F) | [1][4] |
| >230 °F | [5][8] | |
| Refractive Index (n²⁰/D) | 1.499 | [5][8] |
| Water Solubility | Soluble | [1][5][8] |
| Log P (octanol/water) | 2.16 | [1] |
Chemical Properties
N-Cyclohexyl-2-pyrrolidone is a cyclic amide that exhibits good thermal and chemical stability.[2] Its chemical nature is defined by the lactam ring, making it a highly polar aprotic solvent. It is capable of dissolving a wide range of organic and inorganic compounds.[2][8]
Table 2: Chemical and Safety Properties of N-Cyclohexyl-2-pyrrolidone
| Property | Value / Description | Source(s) |
| IUPAC Name | 1-Cyclohexylpyrrolidin-2-one | [4] |
| CAS Number | 6837-24-7 | [2][4][5][6] |
| pKa (Predicted) | -0.49 ± 0.20 | [5][8] |
| Reactivity | Can undergo nucleophilic substitution at the nitrogen. The carbonyl group allows for hydrogen bonding interactions. | [3] |
| Hazard Codes | Xn, T+, C | [5][8] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Harmful) | [5][9] |
| Hazard Statements | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. | [9] |
| Primary Uses | Solvent, chemical intermediate, plasticizer, complexing agent, dispersion aid. | [1][2] |
Experimental Protocols
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] A common laboratory method involves using a Thiele tube or a similar heating apparatus.[11]
Methodology:
-
Preparation: A small amount of the liquid sample (a few mL) is placed into a small test tube or fusion tube.[10][11]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[10][11]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil in a Thiele tube).[11]
-
Heating: The bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[11][12]
-
Measurement: The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
References
- 1. ashland.com [ashland.com]
- 2. CAS 6837-24-7: N-Cyclohexyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]
- 3. smolecule.com [smolecule.com]
- 4. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. N-Cyclohexyl-2-pyrrolidone [webbook.nist.gov]
- 7. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Cyclohexyl-2-pyrrolidone CAS#: 6837-24-7 [m.chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Methodological Guide to Determining the Thermodynamic Parameters of 2-Cyclohexylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide outlines the requisite experimental and computational methodologies for determining the fundamental thermodynamic parameters of 2-cyclohexylpyrrolidine. Due to the absence of published thermodynamic data for this specific molecule, this document serves as a comprehensive roadmap for researchers seeking to characterize its properties.
Introduction
This compound is a heterocyclic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical processes. This guide provides detailed protocols for both experimental determination and computational prediction of these key parameters.
Experimental Determination of Thermodynamic Parameters
This section details the laboratory procedures for measuring the thermodynamic properties of this compound.
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation in the liquid phase (ΔHf°(l)) is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using bomb calorimetry.[1][2][3] The enthalpy of formation can then be calculated using Hess's Law.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed into a crucible. A known length of ignition wire is attached to the electrodes of the bomb, with the wire in contact with the sample.
-
Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen before being pressurized with pure oxygen to approximately 30 atm.[3]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket. The temperature of the water is monitored until a steady rate of change is observed.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the temperature begins to cool.
-
Data Analysis:
-
The temperature change (ΔT) is corrected for any heat exchange with the surroundings.
-
The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[2]
-
The heat released by the combustion of the sample (qv) is calculated using the equation: q_v = -C_cal * ΔT
-
Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen.
-
The standard internal energy of combustion (ΔUc°) is calculated from qv.
-
The standard enthalpy of combustion (ΔHc°) is then calculated using the relationship: ΔH_c° = ΔU_c° + Δn_g * RT where Δng is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.
-
-
Calculation of ΔHf°: The standard enthalpy of formation of this compound (C₁₀H₁₉N) is calculated from its standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)) and the balanced combustion equation: C₁₀H₁₉N(l) + 14.75 O₂(g) → 10 CO₂(g) + 9.5 H₂O(l) + 0.5 N₂(g) ΔH_f°(C₁₀H₁₉N, l) = 10 * ΔH_f°(CO₂, g) + 9.5 * ΔH_f°(H₂O, l) - ΔH_c°(C₁₀H₁₉N, l)
Data Presentation: Enthalpy of Combustion and Formation
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Mass of this compound (g) | ||||
| Initial Temperature (°C) | ||||
| Final Temperature (°C) | ||||
| Corrected Temperature Rise (ΔT) | ||||
| Heat of Combustion (qv) (kJ) | ||||
| ΔUc° (kJ/mol) | ||||
| ΔHc° (kJ/mol) | ||||
| ΔHf° (kJ/mol) |
Experimental Workflow: Bomb Calorimetry
Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.
Heat Capacity (Cp)
The isobaric heat capacity (Cp) of liquid this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[4][5][6]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small amount of this compound (5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[4]
-
Calibration: The DSC is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Measurement: The sample and reference are subjected to a controlled temperature program, typically a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[7]
-
Data Analysis: The heat capacity of the sample is calculated from the difference in heat flow between the sample and a baseline run (with an empty pan), and by comparison with a run using a standard material with a known heat capacity (e.g., sapphire). The heat capacity is given by: C_p = (DSC_sample - DSC_baseline) / (Heating Rate) * (C_p_standard / (DSC_standard - DSC_baseline))
Data Presentation: Heat Capacity of this compound
| Temperature (K) | Heat Flow (mW) | Cp (J/mol·K) |
| T1 | ||
| T2 | ||
| T3 | ||
| ... |
Experimental Workflow: Differential Scanning Calorimetry
Caption: Workflow for Determining Heat Capacity using DSC.
Standard Molar Entropy (S°)
The absolute standard molar entropy (S°) is determined by measuring the heat capacity of this compound from as close to absolute zero (0 K) as possible up to the standard temperature of 298.15 K. This requires adiabatic calorimetry for low temperatures and DSC for higher temperatures. Any phase transitions (e.g., melting) must also be accounted for.[8][9]
Experimental Protocol: Calorimetry for Entropy Determination
-
Low-Temperature Heat Capacity: The heat capacity of solid this compound is measured using an adiabatic calorimeter from approximately 5 K to a temperature overlapping with the DSC range.
-
High-Temperature Heat Capacity: DSC is used to measure the heat capacity of the solid up to its melting point, through the melting transition, and of the liquid up to 298.15 K, as described in section 2.2.
-
Enthalpy of Fusion: The enthalpy of fusion (ΔHfus) is determined from the area of the melting peak in the DSC thermogram.
-
Entropy Calculation: The absolute entropy at 298.15 K is calculated by integrating Cp/T with respect to temperature from 0 K, and adding the entropy of fusion: S°(298.15 K) = ∫₀ᵀᵐ (C_p(s)/T) dT + ΔH_fus/T_m + ∫ᵀᵐ²⁹⁸.¹⁵ (C_p(l)/T) dT where Tm is the melting temperature. The integral from 0 K to the lowest experimental temperature is typically estimated using the Debye extrapolation (Cp ∝ T³).
Data Presentation: Entropy Calculation
| Temperature Range (K) | Method | Contribution to S° (J/mol·K) |
| 0 - Tlow | Debye Extrapolation | |
| Tlow - Tm | Adiabatic & DSC | |
| Tm | DSC | ΔSfus = ΔHfus/Tm |
| Tm - 298.15 | DSC | |
| Total S°(298.15 K) |
Experimental Workflow: Entropy Determination
Caption: Workflow for Determining Standard Molar Entropy.
Computational Determination of Thermodynamic Parameters
Computational chemistry provides a powerful alternative for estimating thermodynamic parameters, especially when experimental determination is challenging. Quantum mechanical calculations are used to determine the molecular properties from which thermodynamic data are derived using statistical mechanics.[10][11]
Computational Protocol
The following workflow outlines the steps for calculating the thermodynamic parameters of this compound using a quantum chemistry package like Gaussian.[10][12][13]
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A suitable level of theory, such as B3LYP with a 6-31G(d) basis set, is a common starting point.
-
Frequency Calculation: A frequency analysis is performed on the optimized structure. This calculation provides the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Thermochemical Analysis: The output of the frequency calculation is used to compute the thermodynamic properties based on statistical mechanics principles. The software calculates the contributions to enthalpy, entropy, and heat capacity from translational, rotational, vibrational, and electronic motions.[14]
Computational Workflow: Quantum Chemistry Calculations
Caption: Computational Workflow for Thermodynamic Parameters.
Standard Enthalpy of Formation (ΔHf°)
The computational determination of ΔHf° often relies on calculating the total atomization energy (TAE) of the molecule.
Protocol for Calculating ΔHf°
-
Calculate Total Energy: The total electronic energy of this compound (Emolecule) is obtained from the optimized structure.
-
Calculate Atomic Energies: The total electronic energies of the constituent atoms in their ground states (EC, EH, EN) are calculated using the same level of theory.
-
Calculate TAE: The total atomization energy at 0 K (TAE₀) is calculated as: TAE₀ = (10 * E_C + 19 * E_H + 1 * E_N) - E_molecule
-
Calculate ΔHf°(0 K): The enthalpy of formation at 0 K is calculated using the experimental enthalpies of formation of the gaseous atoms at 0 K: ΔH_f°(molecule, 0 K) = (10 * ΔH_f°(C, 0 K) + 19 * ΔH_f°(H, 0 K) + 1 * ΔH_f°(N, 0 K)) - TAE₀
-
Correct to 298.15 K: The enthalpy of formation at 298.15 K is obtained by correcting for the change in enthalpy from 0 K to 298.15 K, which is provided by the thermochemical analysis from the frequency calculation.
Data Presentation: Calculated Enthalpy of Formation
| Parameter | Value (Hartree) |
| E(C₁₀H₁₉N) | |
| E(C) | |
| E(H) | |
| E(N) | |
| Parameter | Value (kJ/mol) |
| TAE₀ | |
| ΔHf°(0 K) | |
| Thermal Correction to Enthalpy | |
| ΔHf°(298.15 K) |
Heat Capacity (Cp) and Standard Molar Entropy (S°)
Cp and S° are direct outputs of the thermochemical analysis from the frequency calculation. The software calculates these values by summing the contributions from different molecular motions.
Data Presentation: Calculated Cp and S°
| Contribution | Heat Capacity Cv (J/mol·K) | Entropy S° (J/mol·K) |
| Translational | ||
| Rotational | ||
| Vibrational | ||
| Electronic | ||
| Total |
Note: The calculated heat capacity is at constant volume (Cv). For an ideal gas, Cp = Cv + R.
Gibbs Free Energy of Formation (ΔGf°)
The standard Gibbs free energy of formation (ΔGf°) is not typically measured directly but is calculated from the standard enthalpy of formation (ΔHf°) and the standard absolute entropy (S°) using the following equation:
ΔG_f° = ΔH_f° - T * (S°_molecule - ΣS°_elements)
where T is the standard temperature (298.15 K), S°molecule is the standard absolute entropy of this compound, and ΣS°elements is the sum of the standard absolute entropies of the constituent elements in their standard states (graphite for carbon, H₂(g) for hydrogen, and N₂(g) for nitrogen).
Data Presentation: Gibbs Free Energy of Formation
| Parameter | Value (kJ/mol or J/mol·K) |
| ΔHf° (from experiment or calculation) | |
| S°(C₁₀H₁₉N) (from experiment or calculation) | |
| S°(C, graphite) | 5.74 |
| S°(H₂, g) | 130.68 |
| S°(N₂, g) | 191.61 |
| ΔSf° = S°molecule - (10S°C + 9.5S°H₂ + 0.5*S°N₂) | |
| ΔGf° at 298.15 K |
Conclusion
This guide provides a comprehensive framework for the determination of the key thermodynamic parameters of this compound. By following the detailed experimental and computational protocols outlined, researchers can obtain the necessary data to understand and predict the chemical behavior of this compound. The experimental methods, while resource-intensive, provide direct measurements of these properties. Computational methods offer a valuable and efficient alternative for prediction and can be used to complement and validate experimental results. The combination of both approaches will yield a robust and reliable thermodynamic characterization of this compound, facilitating its application in drug development and other scientific fields.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. ivypanda.com [ivypanda.com]
- 3. nsuworks.nova.edu [nsuworks.nova.edu]
- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Entropy Changes and the Third Law of Thermodynamics [saylordotorg.github.io]
- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 11. youtube.com [youtube.com]
- 12. gaussian.com [gaussian.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide to 1-Cyclohexyl-2-pyrrolidone
A Note on Nomenclature: The query specified "2-cyclohexylpyrrolidine." However, an extensive search of chemical databases and scientific literature reveals a scarcity of information for a compound with this name. It is highly probable that the intended compound was 1-cyclohexyl-2-pyrrolidone , also known as N-cyclohexyl-2-pyrrolidone (CHP). This guide will focus on this well-documented compound.
IUPAC Name: 1-cyclohexylpyrrolidin-2-one[1][2] CAS Number: 6837-24-7[1][2][3][4]
This technical guide provides a comprehensive overview of 1-cyclohexyl-2-pyrrolidone, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, applications, and toxicological data, presenting quantitative information in structured tables and outlining experimental methodologies where available.
Physicochemical Properties
1-Cyclohexyl-2-pyrrolidone is a colorless to pale yellow liquid with a faint, characteristic odor.[3] It is a high-boiling, low-volatility solvent with good thermal stability.[2] Its miscibility with water and a wide range of organic solvents makes it a versatile compound in various industrial and research applications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO | [1][2][3] |
| Molecular Weight | 167.25 g/mol | [1][2][3] |
| Density | 1.026 g/cm³ at 25°C | [3] |
| Melting Point | 12 °C | [3][5] |
| Boiling Point | 284 °C | [3][5] |
| Flash Point | 145 °C | [3][5] |
| Vapor Pressure | <0.07 hPa at 20°C | [3] |
| Water Solubility | Soluble | [3][4] |
| log Kow (Octanol-Water Partition Coefficient) | 2.16 | [3] |
Synthesis of 1-Cyclohexyl-2-pyrrolidone
Several synthetic routes to 1-cyclohexyl-2-pyrrolidone have been reported. A common laboratory-scale synthesis involves the reductive amination of cyclohexanone with pyrrolidine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is based on a described synthesis of 1-cyclohexylpyrrolidine, which can be adapted for the synthesis of 1-cyclohexyl-2-pyrrolidone by using 2-pyrrolidone as a starting material.
Materials:
-
2-pyrrolidone
-
Cyclohexanone
-
Dry cyclohexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
3-neck reaction flask
-
Mechanical stirrer
-
Heating mantle
-
Reflux condenser
Procedure:
-
Set up a 3-neck reaction flask equipped with a mechanical stirrer, a heating mantle, and a reflux condenser.
-
In the reaction flask, combine a 2-molar equivalent of 2-pyrrolidone with a 1-molar equivalent of cyclohexanone in dry cyclohexane to create a 1M solution with respect to cyclohexanone.
-
To this mixture, add a 2-molar equivalent of anhydrous magnesium sulfate, which acts as a dehydrating agent.
-
The resulting mixture is heated to reflux and maintained for an extended period (e.g., 94 hours, as described for a similar reaction).[6]
-
The progress of the reaction should be monitored using an appropriate analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid magnesium sulfate is removed by filtration.
-
The solvent (cyclohexane) is removed from the filtrate under reduced pressure.
-
The crude product can then be purified by vacuum distillation.
Synthesis Workflow
Applications in Research and Development
1-Cyclohexyl-2-pyrrolidone is primarily utilized as a versatile solvent and chemical intermediate. Its applications are relevant to various aspects of research and drug development.
-
Pharmaceutical Formulations: Due to its broad solvency, it has potential as a solvent or co-solvent in drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[7]
-
Chemical Synthesis: It serves as a reaction medium and a building block in the synthesis of more complex molecules.[7]
-
Polymer Chemistry: Its ability to dissolve a wide range of polymers makes it useful in polymer research and processing.
-
Electronics Industry: It is used as a photoresist stripper and in cleaning applications for manufacturing electronic components.[5][7]
-
Textiles: It acts as a dye carrier in the textile industry.[5]
Logical Workflow for Solvent Selection in Pharmaceutical Formulations
Toxicological Profile
The toxicological data for 1-cyclohexyl-2-pyrrolidone indicates moderate acute toxicity and potential for skin and eye irritation.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 370 mg/kg | |
| LD₅₀ | Rabbit | Oral | 657 mg/kg | |
| LD₅₀ | Rabbit | Dermal | 1600 mg/kg | |
| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | 120 ppm/1hr | [1][8] |
| Skin Irritation | Rabbit | Dermal | Severe | |
| Eye Irritation | Rabbit | Ocular | Severe |
Experimental Protocols for Toxicological Studies
General Protocol for Acute Oral Toxicity (Following OECD Guideline 401, now superseded, but historically relevant): [9]
-
Animal Selection: Healthy, young adult rodents of a single strain are used.[9] For a given test, animals are of the same sex.[9]
-
Housing and Environment: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity of 30-70%.[9]
-
Fasting: Animals are fasted overnight (for rats) before administration of the test substance.[9]
-
Dose Administration: The test substance is administered in a single dose by gavage.[9] The volume administered is typically limited (e.g., not exceeding 1 ml/100 g body weight for rodents).[9]
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period (typically 14 days).
-
Data Analysis: The LD₅₀ value is calculated statistically from the mortality data at different dose levels.[9]
Signaling Pathways and Mechanism of Action
Currently, there is a lack of scientific literature describing specific signaling pathways or a defined biological mechanism of action for 1-cyclohexyl-2-pyrrolidone in the context of drug development. Its biological effects are primarily understood in the context of toxicology and its properties as a solvent. The pyrrolidinone chemical class itself is of interest in medicinal chemistry for its presence in various bioactive molecules.[10][11] However, 1-cyclohexyl-2-pyrrolidone is not typically studied for its direct pharmacological activity. Its main relevance to drug development is its potential use as a pharmaceutical excipient.[7]
References
- 1. N-Cyclohexyl-2-pyrrolidone | C10H17NO | CID 81278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-Cyclohexyl-2-pyrrolidone | 6837-24-7 [smolecule.com]
- 3. ashland.com [ashland.com]
- 4. chemwhat.com [chemwhat.com]
- 5. N-Cyclohexyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. Synthesis routes of 1-Cyclohexylpyrrolidine [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. N-Cyclohexyl-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Proposed Mechanisms for 2-Cyclohexylpyrrolidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The 2-cyclohexylpyrrolidine moiety is a significant structural motif in medicinal chemistry, valued for its role as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its specific stereochemistry and conformational rigidity can impart desirable pharmacological properties to drug candidates. This technical guide provides a detailed overview of the proposed mechanisms for the formation of the this compound ring, focusing on synthetic strategies that are both efficient and stereoselective. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways to facilitate a deeper understanding for researchers in drug discovery and development.
I. Reductive Amination of a Cyclohexyl-Substituted γ-Amino Alcohol
A prominent and versatile method for the synthesis of this compound involves the intramolecular reductive amination of a γ-amino alcohol precursor bearing a cyclohexyl group. This strategy is advantageous due to the accessibility of the starting materials and the often-mild reaction conditions required for cyclization.
The proposed mechanism commences with the acid-catalyzed intramolecular cyclization of a 1-amino-4-cyclohexyl-butan-2-ol derivative. The initial protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a transient carbocation. Subsequently, the lone pair of the nitrogen atom attacks the carbocation, forming a five-membered cyclic iminium ion intermediate. The final step involves the reduction of this iminium ion by a hydride source to yield the this compound ring. The choice of reducing agent is critical to the success of this reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed due to their selectivity for the iminium ion over other functional groups.
For asymmetric synthesis, the stereochemistry of the starting γ-amino alcohol, which can be prepared from chiral precursors, dictates the stereochemistry of the final product.
Logical Relationship for Reductive Amination
Computational Modeling of 2-Cyclohexylpyrrolidine Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational methodologies used to model the conformational landscape of 2-cyclohexylpyrrolidine. This molecule, containing both a five-membered pyrrolidine ring and a six-membered cyclohexane ring, presents a complex conformational challenge due to the interplay of ring puckering and the rotational freedom of the interconnecting bond. Understanding the preferred three-dimensional structures of this compound and its derivatives is crucial in drug discovery and development, where conformation dictates molecular recognition and biological activity. This document outlines the theoretical background, experimental protocols for computational analysis, and data interpretation, offering a comprehensive resource for researchers in the field.
Introduction to the Conformational Complexity
The conformational flexibility of this compound arises from three primary sources: the puckering of the pyrrolidine ring, the chair-boat-twist interconversions of the cyclohexane ring, and the rotation around the C-C bond connecting the two rings.
-
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain.[1] These puckers are typically described as "envelope" or "twist" forms. In substituted pyrrolidines like proline, two predominant pucker modes, Cγ-exo and Cγ-endo (often referred to as DOWN and UP puckers, respectively), are observed.[2][3] The presence and orientation of substituents significantly influence the preferred pucker.[2][3]
-
Cyclohexane Ring Conformations: The cyclohexane ring predominantly exists in a stable chair conformation, which minimizes both angle and torsional strain. It can also adopt higher-energy boat and twist-boat conformations. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid unfavorable 1,3-diaxial interactions.[4]
-
Inter-ring Torsional Angles: The dihedral angle defined by the atoms connecting the pyrrolidine and cyclohexane rings determines their relative orientation. The interplay between the steric bulk of the two rings governs the potential energy surface of this rotation.
The combination of these conformational variables leads to a complex energy landscape with multiple local minima. Identifying the global minimum and the relative populations of other low-energy conformers is the primary goal of computational modeling.
Computational Methodologies
A hierarchical approach, often combining molecular mechanics (MM) and quantum mechanics (QM), is typically employed to explore the conformational space of molecules like this compound.
Molecular Mechanics (MM) Force Fields
Molecular mechanics methods are well-suited for rapid conformational searches of large chemical spaces due to their computational efficiency.[5] The accuracy of MM simulations is highly dependent on the quality of the force field used.[6][7] Widely used force fields for small organic molecules include:
-
GAFF (General AMBER Force Field): Designed for compatibility with the AMBER force fields for biomolecules.[6]
-
CGenFF (CHARMM General Force Field): Developed for drug-like molecules to be used with the CHARMM family of force fields.[6]
-
OPLS (Optimized Potentials for Liquid Simulations): A family of force fields widely used for condensed-phase simulations.[6][8]
-
MMFF (Merck Molecular Force Field): A force field designed for a broad range of chemical structures.[6]
The choice of force field can significantly impact the results, and it is often advisable to test multiple force fields.
Quantum Mechanics (QM) Methods
Quantum mechanics calculations provide a more accurate description of the electronic structure and, consequently, the molecular geometry and energy.[9][10] They are often used to refine the geometries and energies of conformers identified through MM searches or to parameterize force fields.[11]
Commonly used QM methods include:
-
Density Functional Theory (DFT): Offers a good balance between accuracy and computational cost, making it a popular choice for conformational analysis.[9][12] Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G* or def2-TZVP, are frequently used.[12]
-
Ab initio Methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer higher accuracy but are more computationally demanding.[9]
Experimental Protocol: A Step-by-Step Computational Workflow
A typical computational workflow for analyzing the conformations of this compound is as follows:
-
Initial 3D Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search (MM): A systematic or stochastic conformational search is performed using a chosen molecular mechanics force field to explore the potential energy surface and identify low-energy conformers.
-
Geometry Optimization and Energy Minimization (MM): The identified conformers are subjected to energy minimization to locate the nearest local energy minimum on the MM potential energy surface.
-
Clustering and Selection: The minimized conformers are clustered based on structural similarity (e.g., RMSD), and representative structures from the lowest energy clusters are selected for further analysis.
-
Geometry Refinement (QM): The selected conformers are then re-optimized at a higher level of theory, typically DFT, to obtain more accurate geometries and relative energies.
-
Vibrational Frequency Analysis (QM): A frequency calculation is performed at the same level of theory as the optimization to confirm that the structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
Population Analysis: The relative populations of the conformers at a given temperature are calculated using the Boltzmann distribution based on their Gibbs free energies.
Data Presentation
For a comprehensive analysis, the quantitative data should be summarized in clear, structured tables. Below are example tables illustrating how data for different conformers of this compound could be presented.
Table 1: Key Dihedral Angles of Low-Energy Conformers (Illustrative)
| Conformer ID | Pyrrolidine Pucker (τ_max) | Cyclohexane Conformation | C2-C1' Dihedral (°) |
| Conf-1 | 35.2 (Endo) | Chair | 178.5 |
| Conf-2 | -34.8 (Exo) | Chair | 175.9 |
| Conf-3 | 36.1 (Endo) | Chair | -65.2 |
| Conf-4 | -35.5 (Exo) | Chair | -68.1 |
| Conf-5 | 34.9 (Endo) | Twist-Boat | 179.1 |
Note: Dihedral angles and pucker amplitudes are for illustrative purposes and would be derived from the optimized geometries.
Table 2: Relative Energies and Boltzmann Populations of Conformers (Illustrative)
| Conformer ID | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |
| Conf-1 | 0.00 | 0.00 | 45.2 |
| Conf-2 | 0.25 | 0.21 | 30.1 |
| Conf-3 | 1.50 | 1.45 | 12.5 |
| Conf-4 | 1.80 | 1.72 | 9.8 |
| Conf-5 | 4.50 | 4.35 | 2.4 |
Note: Energies are relative to the global minimum (Conf-1). Populations are calculated at 298.15 K.
Visualizations
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Computational workflow for conformational analysis.
Caption: Relationship between computational methods and their application.
Conclusion
The computational modeling of this compound conformations requires a multi-faceted approach that leverages the strengths of both molecular mechanics and quantum mechanics. By systematically exploring the conformational landscape, researchers can gain valuable insights into the structural preferences of this important molecular scaffold. The methodologies and workflows outlined in this guide provide a robust framework for conducting such analyses, ultimately aiding in the rational design of novel therapeutics and chemical entities. Careful consideration of the chosen computational methods and parameters is paramount to achieving accurate and reliable results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rroij.com [rroij.com]
- 10. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. docs.nrel.gov [docs.nrel.gov]
Methodological & Application
Application Notes and Protocols: 2-Cyclohexylpyrrolidine as a Chiral Auxiliary in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral auxiliaries and organocatalysts.[1][2] Their rigid five-membered ring structure provides a well-defined stereochemical environment, enabling the synthesis of enantiomerically enriched molecules. While derivatives such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and prolinol-based catalysts are extensively documented, the specific application of 2-cyclohexylpyrrolidine as a standalone chiral auxiliary is not widely established in peer-reviewed literature. However, the foundational principles of pyrrolidine-based auxiliaries can be extrapolated to understand the potential utility of the this compound scaffold.
This document provides an overview of the synthesis of chiral 2-substituted pyrrolidines, detailed application notes for well-established, structurally related pyrrolidine-based auxiliaries, and hypothetical protocols for the use of a this compound-derived auxiliary. The data presented for related auxiliaries offers a benchmark for the potential efficacy of the title compound.
Synthesis of Chiral 2-Substituted Pyrrolidines
The synthesis of enantiomerically pure this compound is a prerequisite for its use as a chiral auxiliary. Numerous methods exist for the asymmetric synthesis of 2-substituted pyrrolidines, which can be adapted for the introduction of a cyclohexyl group.
General Synthetic Strategies:
-
From the Chiral Pool: L-proline is a common and inexpensive starting material for the synthesis of various chiral pyrrolidine derivatives.[1]
-
Catalytic Asymmetric Synthesis: Modern catalytic methods, such as asymmetric hydrogenation or cycloaddition reactions, offer versatile routes to chiral pyrrolidines.[3]
-
Biocatalytic Approaches: Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess.
A logical workflow for the synthesis of a chiral 2-substituted pyrrolidine from a chiral pool starting material is illustrated below.
Caption: General workflow for the synthesis of chiral 2-substituted pyrrolidines.
Application of Structurally Related Pyrrolidine-Based Chiral Auxiliaries
To contextualize the potential applications of this compound, this section details the use of well-established 2-alkyl and 2-aryl pyrrolidine derivatives in asymmetric synthesis. The most prominent examples are the SAMP/RAMP hydrazones developed by Enders.
Asymmetric α-Alkylation of Ketones and Aldehydes (SAMP/RAMP Hydrazone Method)
The SAMP/RAMP hydrazone methodology is a robust and widely used method for the enantioselective α-alkylation of carbonyl compounds. The chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), is temporarily attached to the carbonyl compound to form a chiral hydrazone. This directs the stereochemical outcome of the subsequent alkylation reaction.
Caption: Workflow of asymmetric α-alkylation using the SAMP hydrazone method.
Quantitative Data for SAMP-Mediated Alkylations
The diastereomeric excess (de) and enantiomeric excess (ee) for the alkylation of various carbonyl compounds using SAMP are typically very high.
| Carbonyl Substrate | Electrophile (R-X) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Product |
| Cyclohexanone | CH₃I | ≥98% | ≥98% |
| Propanal | C₂H₅I | 95% | 95% |
| Acetone | CH₂=CHCH₂Br | 96% | 96% |
| 3-Pentanone | C₆H₅CH₂Br | ≥95% | ≥95% |
Note: Data is compiled from various literature sources and is representative. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for SAMP Hydrazone Formation
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq)
-
Ketone or aldehyde (1.2 eq)
-
Anhydrous diethyl ether or pentane
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask is added the ketone or aldehyde and SAMP.
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 2-12 hours. The reaction progress can be monitored by TLC or GC.
-
After completion, the reaction mixture is diluted with diethyl ether and washed with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude hydrazone, which is often used in the next step without further purification.
General Protocol for Asymmetric Alkylation of a SAMP Hydrazone
Materials:
-
SAMP hydrazone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Alkyl halide (electrophile) (1.2 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
The SAMP hydrazone is dissolved in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LDA solution is added dropwise via syringe, and the resulting mixture is stirred at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
The alkyl halide is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
General Protocol for Cleavage of the Alkylated Hydrazone
Materials:
-
Crude alkylated hydrazone
-
Dichloromethane (DCM) or methanol
-
Ozone generator
-
Dimethyl sulfide (DMS) or triphenylphosphine
Procedure (Ozonolysis):
-
The crude alkylated hydrazone is dissolved in DCM or methanol and cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.
-
The solution is purged with nitrogen or argon to remove excess ozone.
-
A reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to quench the ozonide, and the mixture is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched α-alkylated carbonyl compound.
Hypothetical Application of this compound as a Chiral Auxiliary
While not extensively documented, a chiral auxiliary derived from this compound could be envisioned to operate similarly to SAMP. The bulky cyclohexyl group would be expected to provide a high degree of steric hindrance, potentially leading to high levels of diastereoselectivity in reactions such as alkylations, aldol reactions, and Michael additions.
A hypothetical chiral auxiliary could be (S)-1-amino-2-cyclohexylpyrrolidine. The increased steric bulk of the cyclohexyl group compared to the methoxymethyl group in SAMP might enhance facial selectivity of the azaenolate intermediate.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Cyclohexylpyrrolidine in Asymmetric Organocatalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Cyclohexylpyrrolidine is a chiral secondary amine that has emerged as a promising organocatalyst in asymmetric synthesis. As a derivative of proline, it belongs to the well-established class of pyrrolidine-based catalysts that operate via enamine or iminium ion intermediates, mimicking the action of natural enzymes. The presence of a bulky cyclohexyl group at the 2-position of the pyrrolidine ring provides a distinct steric environment, which can impart high levels of stereocontrol in various carbon-carbon bond-forming reactions. This steric hindrance plays a crucial role in directing the facial selectivity of the approach of electrophiles to the transient enamine species, leading to the formation of chiral products with high enantiomeric excess.
These application notes provide an overview of the use of 2-cyclohexylpyrrolidine and its derivatives in key asymmetric transformations, including the Mannich, Michael, and Aldol reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this catalyst in research and development settings.
Key Applications
The versatility of this compound as an organocatalyst is demonstrated in several fundamental asymmetric reactions:
-
Asymmetric Mannich Reaction: The Mannich reaction is a cornerstone for the synthesis of chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. This compound and its derivatives have been shown to effectively catalyze the reaction between aldehydes, ketones, and imines, affording the corresponding Mannich adducts with excellent diastereo- and enantioselectivity.
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives. While specific data for this compound is limited, related 2-alkylpyrrolidine catalysts are known to promote the asymmetric Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors, yielding valuable chiral building blocks.
-
Asymmetric Aldol Reaction: The aldol reaction is one of the most important C-C bond-forming reactions in organic synthesis, providing access to β-hydroxy carbonyl compounds. Chiral pyrrolidine derivatives are widely used to catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing aldol adducts with high enantiomeric purity.
Data Presentation
The following tables summarize the quantitative data for asymmetric reactions catalyzed by this compound derivatives and related 2-alkylpyrrolidines.
Table 1: Asymmetric anti-Mannich Reaction of Aldehydes with an α-Imino Ester Catalyzed by a this compound Derivative *
| Entry | Aldehyde (RCHO) | Time (h) | Conversion (%) | anti/syn ratio | ee (%) |
| 1 | p-NO₂C₆H₄CHO | 4 | 97 | >95:5 | 97 |
| 2 | p-BrC₆H₄CHO | 1 | 92 | >95:5 | 97 |
| 3 | p-ClC₆H₄CHO | 1 | >99 | >95:5 | 97 |
| 4 | C₆H₅CHO | 2 | 99 | >95:5 | 96 |
| 5 | p-MeOC₆H₄CHO | 24 | 98 | >95:5 | 95 |
| 6 | 2-Naphthaldehyde | 2 | 99 | >95:5 | 96 |
| 7 | (E)-Cinnamaldehyde | 24 | 99 | >95:5 | 96 |
| 8 | Cyclohexanecarboxaldehyde | 24 | 99 | >95:5 | 97 |
| 9 | Isovaleraldehyde | 24 | 99 | >95:5 | 97 |
*Data obtained with a polystyrene-immobilized 3-amino-2-cyclohexylpyrrolidine catalyst.
Table 2: Representative Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a 2-Alkylpyrrolidine Derivative *
| Entry | Aldehyde | Nitroolefin | dr | ee (%) | Yield (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 95:5 | 99 | 85 |
| 2 | Butanal | (E)-β-Nitrostyrene | 96:4 | 98 | 88 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 97:3 | 99 | 90 |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 94:6 | 98 | 82 |
*Illustrative data based on catalysis by a related 2-alkylpyrrolidine derivative. Optimization would be required for this compound.
Table 3: Representative Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by a 2-Alkylpyrrolidine Derivative *
| Entry | Ketone | Aldehyde | dr (anti:syn) | ee (anti) (%) | Yield (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 99 | 98 |
| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 90:10 | 98 | 95 |
| 3 | Acetone | 4-Nitrobenzaldehyde | - | 96 | 64 |
| 4 | Cyclohexanone | Benzaldehyde | 93:7 | 97 | 92 |
*Illustrative data based on catalysis by proline or its simple derivatives. Optimization would be required for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric anti-Mannich Reaction
This protocol is adapted from the work of Martín-Rapún, Sayalero, and Pericàs for the synthesis of anti-Mannich adducts.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
α-Imino ester (1.2 equiv)
-
(S)-2-Cyclohexylpyrrolidine derivative (catalyst, 10 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the (S)-2-cyclohexylpyrrolidine derivative catalyst (0.1 equiv).
-
Add anhydrous DMF to dissolve the catalyst.
-
Add the aldehyde (1.0 equiv) to the solution.
-
Add the α-imino ester (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the desired anti-Mannich adduct.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Representative General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This is an illustrative protocol based on established procedures for related 2-alkylpyrrolidine catalysts.
Materials:
-
Aldehyde (2.0 equiv)
-
Nitroolefin (1.0 equiv)
-
(S)-2-Cyclohexylpyrrolidine (catalyst, 20 mol%)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (1.0 equiv) and (S)-2-cyclohexylpyrrolidine (0.2 equiv).
-
Add the solvent and cool the mixture to 0 °C.
-
Add the aldehyde (2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C or room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Protocol 3: Representative General Procedure for the Asymmetric Aldol Reaction
This is an illustrative protocol based on established procedures for related pyrrolidine catalysts.
Materials:
-
Ketone (5.0 equiv)
-
Aldehyde (1.0 equiv)
-
(S)-2-Cyclohexylpyrrolidine (catalyst, 20-30 mol%)
-
Solvent (e.g., DMSO, or neat)
Procedure:
-
To a reaction vial, add the aldehyde (1.0 equiv) and the ketone (5.0 equiv).
-
Add the solvent (if not running neat).
-
Add (S)-2-cyclohexylpyrrolidine (0.2-0.3 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric and enantiomeric excesses are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizations
Catalytic Cycle of the Asymmetric Mannich Reaction
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric Mannich reaction.
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for asymmetric organocatalysis.
Logical Relationship of Enamine Catalysis
Caption: Logical flow of the enamine activation mechanism in asymmetric organocatalysis.
References
Application Notes and Protocols for Enantioselective Transformations Catalyzed by Diarylprolinol Silyl Ether Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. Within this field, small chiral organic molecules are utilized to accelerate and control the stereochemical outcome of chemical reactions. Among the most successful and versatile organocatalysts are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts. These catalysts, derived from the readily available chiral scaffold of proline, have demonstrated remarkable efficacy in a wide array of enantioselective transformations.
The catalytic prowess of diarylprolinol silyl ethers stems from their ability to activate carbonyl compounds through two primary modes: enamine and iminium ion catalysis. In enamine catalysis, the secondary amine of the catalyst condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate, which can then react with various electrophiles at the α-position. Conversely, in iminium ion catalysis, the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion, lowering the LUMO of the system and facilitating conjugate addition of nucleophiles at the β-position. The bulky diaryl(silyloxy)methyl substituent provides a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the reaction partner to afford high levels of stereoselectivity.
This document provides detailed application notes and experimental protocols for three key enantioselective transformations catalyzed by diarylprolinol silyl ethers: the Michael addition, the aldol reaction, and the Diels-Alder reaction.
Catalytic Cycles and General Workflow
The dual modes of activation by diarylprolinol silyl ether catalysts are depicted in the catalytic cycle below. The general experimental workflow for these organocatalytic reactions is also illustrated, providing a typical sequence of operations from reaction setup to product isolation.
Enantioselective Michael Addition of Aldehydes to Nitroalkenes
The asymmetric Michael addition of aldehydes to nitroalkenes is a cornerstone transformation in organocatalysis, providing access to valuable γ-nitro aldehydes, which are precursors to γ-amino acids and other important chiral building blocks. Diarylprolinol silyl ethers are highly effective catalysts for this reaction, proceeding via an enamine intermediate. The reaction is often accelerated by the addition of a weak Brønsted acid co-catalyst.[1]
Data Presentation
The following table summarizes the performance of (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether in the Michael addition of various aldehydes to β-nitrostyrene.
| Entry | Aldehyde (RCHO) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 0.25 | 95 | 95:5 | >99 |
| 2 | Butanal | 0.25 | 96 | 94:6 | >99 |
| 3 | Pentanal | 0.25 | 95 | 94:6 | >99 |
| 4 | Isovaleraldehyde | 2 | 92 | 98:2 | >99 |
| 5 | Cyclohexanecarboxaldehyde | 2 | 89 | 98:2 | >99 |
Reactions were performed with the aldehyde (1.5 equiv), β-nitrostyrene (1.0 equiv), catalyst (5 mol%), and 4-nitrophenol (10 mol%) in toluene at room temperature.
Experimental Protocol: Synthesis of (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
trans-β-Nitrostyrene
-
Propanal
-
4-Nitrophenol
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (29.9 mg, 0.05 mmol, 5 mol%) and 4-nitrophenol (13.9 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture until the catalyst and co-catalyst are fully dissolved.
-
Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv) to the solution.
-
Add propanal (109 µL, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., 20:1 to 10:1) to afford the title compound as a colorless oil.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Enantioselective Aldol Reaction of Aldehydes
The direct asymmetric cross-aldol reaction between two different aldehydes is a challenging yet highly valuable transformation for constructing β-hydroxy aldehydes with high stereocontrol. Diarylprolinols have proven to be effective organocatalysts for this reaction, enabling the use of acetaldehyde as a nucleophile with a variety of electrophilic aldehydes.[2]
Data Presentation
The following table showcases the utility of (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol in the cross-aldol reaction of acetaldehyde with various aldehydes.
| Entry | Electrophilic Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Ethyl glyoxylate | 24 | 85 | 96:4 | 99 |
| 2 | Chloroacetaldehyde | 48 | 71 | >99:1 | 98 |
| 3 | Trifluoroacetaldehyde ethyl hemiacetal | 24 | 80 | 90:10 | 97 |
| 4 | Acrolein | 24 | 65 | 89:11 | 95 |
| 5 | Formaldehyde (aq. solution) | 24 | 78 | - | 93 |
Reactions were performed with acetaldehyde (10 equiv), electrophilic aldehyde (1.0 equiv), and catalyst (10 mol%) in NMP at 4 °C.
Experimental Protocol: Synthesis of Ethyl (R)-4-hydroxy-2-oxopentanoate
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (catalyst)
-
Ethyl glyoxylate (50% solution in toluene)
-
Acetaldehyde
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
To a dry vial equipped with a magnetic stir bar and under an argon atmosphere, add (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (23.9 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous NMP (0.5 mL) and cool the mixture to 4 °C in a refrigerator or cooling bath.
-
Add acetaldehyde (280 µL, 5.0 mmol, 10 equiv) to the cooled solution.
-
Add ethyl glyoxylate (50% solution in toluene, 101 µL, 0.5 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at 4 °C for 24 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and wash with water (2 x 5 mL) and then brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (e.g., chiral GC or HPLC after derivatization).
Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The organocatalytic, enantioselective version using diarylprolinol silyl ethers allows for the reaction of α,β-unsaturated aldehydes with dienes to form chiral cyclohexene derivatives. A key feature of this method is the ability to achieve high exo-selectivity, which is often difficult to obtain with traditional Lewis acid catalysis.[3]
Data Presentation
The following table summarizes the results for the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene, catalyzed by (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol triethylsilyl ether.
| Entry | α,β-Unsaturated Aldehyde | Time (h) | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 1 | Cinnamaldehyde | 12 | 80 | 85:15 | 97 |
| 2 | Crotonaldehyde | 24 | 91 | 86:14 | 95 |
| 3 | Acrolein | 24 | 82 | 84:16 | 90 |
| 4 | Methacrolein | 24 | 85 | 88:12 | 96 |
| 5 | 3-Furylacrolein | 12 | 75 | 82:18 | 98 |
Reactions were performed with the aldehyde (1.0 equiv), cyclopentadiene (3.0 equiv), catalyst (10 mol%), and trifluoroacetic acid (20 mol%) in toluene at room temperature.
Experimental Protocol: Synthesis of (1R,2S,4R)-2-Phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol triethylsilyl ether (catalyst)
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Trifluoroacetic acid (TFA)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (43.8 mg, 0.07 mmol, 10 mol%).
-
Add anhydrous toluene (0.7 mL) and stir to dissolve the catalyst.
-
Add cinnamaldehyde (88 µL, 0.7 mmol, 1.0 equiv) to the solution.
-
Add freshly cracked cyclopentadiene (173 µL, 2.1 mmol, 3.0 equiv).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (10.8 µL, 0.14 mmol, 20 mol%).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate, 50:1) to obtain the Diels-Alder adduct.
-
Determine the exo/endo ratio by 1H NMR spectroscopy and the enantiomeric excess of the major exo isomer by chiral HPLC or GC analysis.
References
Application Notes and Protocols for Diastereoselective Reactions Utilizing 2-Cyclohexylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-cyclohexylpyrrolidine derivatives in diastereoselective synthesis. These chiral compounds serve as powerful organocatalysts and chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, including aldol reactions, Michael additions, and alkylations. The bulky cyclohexyl group at the 2-position of the pyrrolidine ring provides a well-defined steric environment, enabling high levels of stereocontrol, which is crucial in the synthesis of complex chiral molecules, natural products, and active pharmaceutical ingredients.
Application Notes
This compound derivatives, readily synthesized from the chiral pool starting material (S)- or (R)-proline, have emerged as versatile tools in asymmetric synthesis. Their utility stems from the predictable stereochemical outcomes they impart in various transformations.
As Organocatalysts in Aldol and Michael Reactions:
In organocatalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. The cyclohexyl group then acts as a steric shield, directing the approach of the electrophile (an aldehyde in the aldol reaction, or a Michael acceptor in the Michael addition) to one face of the enamine, leading to the formation of one diastereomer preferentially. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. The general mechanism for this enamine-based activation and stereocontrol is a cornerstone of modern organocatalysis.
As Chiral Auxiliaries in Alkylation Reactions:
When used as a chiral auxiliary, the this compound moiety is temporarily attached to a substrate, typically via an amide bond. Deprotonation of the α-carbon to the carbonyl group forms a rigid, chelated enolate. The cyclohexyl group on the auxiliary then effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This results in a highly diastereoselective alkylation. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse, yielding the enantiomerically enriched product. This strategy is a reliable method for establishing stereocenters with a high degree of predictability.
Diastereoselective Aldol Reaction Catalyzed by a this compound Derivative
The following protocol is a representative example of a direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a this compound derivative. The conditions are based on established procedures for proline- and other substituted pyrrolidine-catalyzed aldol reactions.
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (e.g., (S)-2-(cyclohexylmethyl)pyrrolidine) (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add the ketone (e.g., cyclohexanone) (2.0 mmol, 2.0 equiv) and the solvent (e.g., DMSO, 1.0 mL). Stir the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add the aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude product and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Representative Data
The following table presents illustrative data for the diastereoselective aldol reaction, based on typical results observed with substituted pyrrolidine catalysts.
| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 24 | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 36 | 91 | 94:6 | 97 |
| 3 | Benzaldehyde | Cyclohexanone | 48 | 85 | 90:10 | 95 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 48 | 78 | - | 96 |
| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 24 | 93 | 85:15 | 99 |
Note: This data is representative of reactions catalyzed by highly effective substituted pyrrolidine organocatalysts and serves as a target for reactions utilizing this compound derivatives.
Visualization of the Catalytic Cycle
Caption: Workflow for the this compound catalyzed aldol reaction.
Diastereoselective Michael Addition Catalyzed by a this compound Derivative
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene, a powerful reaction for the formation of 1,5-dicarbonyl compounds and their precursors.
Experimental Protocol
-
Reaction Setup: In a vial, dissolve the this compound-based catalyst (e.g., (S)-α,α-dicyclohexyl-2-pyrrolidinemethanol) (0.02 mmol, 10 mol%) and a co-catalyst (e.g., benzoic acid) (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 0.5 mL).
-
Addition of Nucleophile: Add the ketone (e.g., cyclohexanone) (0.4 mmol, 2.0 equiv) to the catalyst solution and stir for 5 minutes at room temperature.
-
Reaction Initiation: Add the nitroalkene (e.g., trans-β-nitrostyrene) (0.2 mmol, 1.0 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) until the nitroalkene is consumed (monitor by TLC).
-
Work-up and Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the Michael adduct.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Representative Data
The following table provides expected outcomes for the diastereoselective Michael addition, based on results from similar, highly effective organocatalytic systems.
| Entry | Michael Acceptor | Michael Donor | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| 1 | trans-β-Nitrostyrene | Cyclohexanone | 25 | 98 | >95:5 | 99 |
| 2 | (E)-1-Nitro-2-phenylethene | Cyclopentanone | 0 | 95 | 90:10 | >99 |
| 3 | (E)-2-(4-Chlorophenyl)-1-nitroethene | Cyclohexanone | 25 | 96 | >95:5 | 98 |
| 4 | (E)-2-(4-Methoxyphenyl)-1-nitroethene | Cyclohexanone | 25 | 99 | >95:5 | 99 |
| 5 | (E)-1-Nitroprop-1-ene | Acetone | 0 | 85 | - | 97 |
Note: This data is representative and illustrates the high levels of stereocontrol achievable with advanced pyrrolidine-based organocatalysts.
Visualization of the Stereocontrol Mechanism
Caption: Mechanism of stereocontrol in the Michael addition.
Diastereoselective Alkylation Using a this compound Chiral Auxiliary
This protocol describes a three-step sequence for the asymmetric α-alkylation of a carboxylic acid derivative using a this compound as a chiral auxiliary. This method is analogous to the well-established procedures using other chiral pyrrolidine-based auxiliaries.
Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the this compound derivative (e.g., (S)-2-cyclohexylpyrrolidin-1-ol) (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add the acyl chloride or anhydride (e.g., propionyl chloride) (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to yield the N-acylpyrrolidine derivative, which can be purified by chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylpyrrolidine derivative (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv), dropwise and stir for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 equiv) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a suitable solvent system (e.g., THF/water).
-
Add LiOH (excess) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl and extract the product carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Representative Data
The following table shows typical results for the diastereoselective alkylation of chiral amides derived from pyrrolidine auxiliaries.
| Entry | Electrophile (R-X) | Base | Yield (%) | d.r. |
| 1 | Benzyl bromide | LDA | 92 | >98:2 |
| 2 | Ethyl iodide | LHMDS | 88 | >95:5 |
| 3 | Allyl bromide | NaHMDS | 90 | >95:5 |
| 4 | Methyl iodide | LDA | 85 | >98:2 |
| 5 | Isopropyl iodide | LDA | 75 | 90:10 |
Note: This data is based on highly selective chiral auxiliary systems and represents the expected outcome for a this compound-derived auxiliary.
Visualization of the Logical Relationship in Stereocontrol
Caption: Logical flow of stereocontrol in alkylation reactions.
protocol for 2-cyclohexylpyrrolidine catalyzed asymmetric aldol reaction
Application Notes & Protocols
Topic: Protocol for Asymmetric Aldol Reaction Catalyzed by a Cyclohexyl-Derived Pyrrolidine Organocatalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. Chiral pyrrolidine derivatives, inspired by the amino acid proline, are among the most successful classes of organocatalysts. These catalysts operate via an enamine-based mechanism, mimicking the action of Class I aldolase enzymes to facilitate highly stereoselective carbon-carbon bond formations.
This document provides a detailed protocol for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. The procedure utilizes (S)-2-[Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl]pyrrolidine, a bulky derivative of the 2-substituted pyrrolidine family, which offers exceptional levels of stereocontrol. This catalyst, a member of the widely used diarylprolinol silyl ether class, effectively shields one face of the enamine intermediate, leading to high diastereo- and enantioselectivity in the resulting aldol adducts. These adducts are valuable chiral building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.
Data Presentation: Performance in Asymmetric Aldol Reaction
The following table summarizes the typical performance of the (S)-2-[Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl]pyrrolidine catalyst in the asymmetric aldol reaction between cyclohexanone and a range of substituted aromatic aldehydes.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, % anti) |
| 1 | 4-Nitrobenzaldehyde | 99 | >95:5 | >99 |
| 2 | 4-Chlorobenzaldehyde | 99 | 94:6 | 99 |
| 3 | 4-Bromobenzaldehyde | 95 | 93:7 | 98 |
| 4 | Benzaldehyde | 92 | 91:9 | 97 |
| 5 | 4-Methylbenzaldehyde | 89 | 90:10 | 96 |
| 6 | 2-Nitrobenzaldehyde | 98 | >95:5 | >99 |
| 7 | 3-Chlorobenzaldehyde | 94 | 92:8 | 98 |
Data compiled from representative literature on diarylprolinol silyl ether catalyzed aldol reactions. Conditions: Typically 10-20 mol% catalyst, cyclohexanone as both reactant and solvent, room temperature.
Experimental Protocol
This section provides a detailed methodology for a representative asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials and Equipment:
-
(S)-2-[Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl]pyrrolidine catalyst
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or vial with a magnetic stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for ee determination
-
Nuclear Magnetic Resonance (NMR) spectrometer for dr determination
Procedure:
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the (S)-2-[Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl]pyrrolidine catalyst (21.3 mg, 0.05 mmol, 20 mol%).
-
Addition of Reactants: Add cyclohexanone (0.52 mL, 5.0 mmol, 20 equivalents) to the vial. The catalyst should dissolve readily. Stir the solution for 5-10 minutes at room temperature.
-
Initiation of Reaction: Add 4-nitrobenzaldehyde (37.8 mg, 0.25 mmol, 1.0 equivalent) to the stirred solution.
-
Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldol product.
-
Characterization:
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess of the major (anti) diastereomer by chiral HPLC analysis.
-
Catalytic Cycle Visualization
The asymmetric aldol reaction catalyzed by a diarylprolinol silyl ether proceeds through a well-established enamine catalytic cycle.
Application Notes and Protocols for Asymmetric Michael Addition using 2-Cyclohexylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone transformation in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the construction of chiral molecules with defined stereochemistry, which is often crucial for their biological activity. Organocatalysis, utilizing small chiral organic molecules to catalyze chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis, offering advantages such as lower toxicity, operational simplicity, and stability to air and moisture.
Among the privileged scaffolds in organocatalysis, chiral pyrrolidine derivatives have proven to be exceptionally effective, particularly in enamine catalysis. This application note focuses on the use of (S)-2-cyclohexylpyrrolidine, a representative chiral secondary amine, as an organocatalyst for the asymmetric Michael addition of carbonyl compounds to nitroalkenes. While more complex pyrrolidine-based catalysts, such as diarylprolinol silyl ethers, often exhibit higher efficiency and stereoselectivity, the fundamental principles of catalysis and the experimental approach are well-illustrated by this simpler system.[1][2] These reactions typically proceed with high yields and excellent stereocontrol, providing access to valuable chiral γ-nitro carbonyl compounds.[1]
Principle of Catalysis: The Enamine Catalytic Cycle
The catalytic activity of 2-cyclohexylpyrrolidine in the Michael addition stems from its ability to reversibly form a nucleophilic enamine intermediate with a carbonyl donor (an aldehyde or a ketone). This enamine then undergoes a stereoselective conjugate addition to the Michael acceptor (e.g., a nitroalkene). The bulky cyclohexyl group at the 2-position of the pyrrolidine ring creates a chiral environment that effectively shields one face of the enamine, directing the approach of the electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Below is a diagram illustrating the generally accepted enamine catalytic cycle for the Michael addition of an aldehyde to a nitroalkene catalyzed by (S)-2-cyclohexylpyrrolidine.
Caption: Enamine catalytic cycle for the Michael addition.
Experimental Protocols
The following are general protocols for the asymmetric Michael addition of aldehydes and ketones to nitroolefins using a 2-substituted pyrrolidine catalyst. These can be adapted for use with (S)-2-cyclohexylpyrrolidine.
Protocol 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol describes a typical procedure for the reaction between an aldehyde and a trans-β-nitrostyrene derivative.
Materials:
-
(S)-2-Cyclohexylpyrrolidine (or a similar pyrrolidine-based catalyst)
-
Aldehyde (e.g., propanal, pentanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Co-catalyst/Additive (e.g., benzoic acid, 4-nitrobenzoic acid)
-
Solvent (e.g., Toluene, Dichloromethane (DCM), or solvent-free)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., 2.0 mL of Toluene).
-
Add the (S)-2-cyclohexylpyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Add the co-catalyst, such as benzoic acid (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Protocol 2: Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol outlines a general procedure for the reaction between a cyclic ketone and a nitroalkene.
Materials:
-
(S)-2-Cyclohexylpyrrolidine (or a similar pyrrolidine-based catalyst)
-
Ketone (e.g., cyclohexanone, cyclopentanone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Chloroform, Toluene, or neat)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a dry reaction flask, dissolve the nitroalkene (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., 2.0 mL of chloroform).
-
Add the ketone (5.0 mmol, 5.0 equiv).
-
Add the (S)-2-cyclohexylpyrrolidine catalyst (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature. The reaction can also be performed under neat (solvent-free) conditions.
-
Monitor the reaction by TLC until the starting nitroalkene is consumed (typically 24-72 hours).
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the γ-nitro ketone.
-
Analyze the diastereomeric ratio and enantiomeric excess of the product using ¹H NMR and chiral HPLC, respectively.
Experimental Workflow and Logic
The successful execution of an asymmetric Michael addition using a pyrrolidine-based organocatalyst involves a logical sequence of steps, from catalyst selection to product analysis. The following diagram illustrates this general workflow.
Caption: General workflow for asymmetric Michael addition.
Data Presentation
The following tables summarize representative data for the asymmetric Michael addition of various aldehydes and ketones to nitroolefins, catalyzed by pyrrolidine-based organocatalysts. While not specifically for this compound, this data is indicative of the expected outcomes.
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | 10 | CH₂Cl₂ | 36 | 92 | 96:4 | 97 |
| 3 | Pentanal | 10 | Neat | 48 | 90 | 94:6 | 99 |
| 4 | Isovaleraldehyde | 20 | Toluene | 48 | 85 | 97:3 | 96 |
Data is representative and compiled from literature on similar pyrrolidine catalysts.
Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene
| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 20 | Chloroform | 48 | 99 | 92:8 | 95 |
| 2 | Cyclopentanone | 20 | Toluene | 72 | 88 | 90:10 | 92 |
| 3 | Acetone | 20 | Neat | 96 | 75 | 85:15 | 88 |
Data is representative and compiled from literature on similar pyrrolidine catalysts.
Structure-Stereoselectivity Relationship
The stereochemical outcome of the reaction is highly dependent on the structure of the catalyst and the substrates. The chiral pyrrolidine catalyst forms a specific enamine geometry, and the steric hindrance provided by the substituent at the 2-position dictates the facial selectivity of the attack on the Michael acceptor.
Caption: Logical flow of stereochemical induction.
Conclusion
(S)-2-Cyclohexylpyrrolidine and its derivatives are effective organocatalysts for the asymmetric Michael addition of carbonyl compounds to nitroalkenes. The reaction proceeds via a well-understood enamine catalytic cycle, offering a reliable method for the synthesis of enantioenriched γ-nitro carbonyl compounds. The protocols provided herein serve as a general guideline for researchers in synthetic and medicinal chemistry. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and the use of additives may be necessary to achieve optimal results for specific substrates. The versatility and operational simplicity of this methodology make it a valuable tool in the synthesis of complex chiral molecules for drug discovery and development.
References
Application Notes and Protocols: Synthesis and Application of Novel 2-Cyclohexylpyrrolidine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry and asymmetric catalysis. Its rigid, five-membered ring structure provides a well-defined chiral environment, making it an ideal backbone for the design of chiral ligands and catalysts. Among the various derivatives, 2-substituted and 2,5-disubstituted pyrrolidines have been extensively studied and applied in a wide range of enantioselective transformations. This document focuses on the synthesis and application of a specific class of these ligands: those bearing one or two cyclohexyl substituents at the 2- and/or 5-positions. The bulky and aliphatic nature of the cyclohexyl group can significantly influence the steric environment of the catalytic center, offering unique reactivity and selectivity profiles compared to their more common aryl-substituted counterparts.
These application notes provide an overview of the synthesis of 2-cyclohexylpyrrolidine-based ligands and their application in asymmetric catalysis, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound-Based Ligands
The synthesis of chiral this compound derivatives often starts from readily available chiral precursors, such as L-proline or through asymmetric synthesis methodologies. A common strategy for C2-symmetric 2,5-disubstituted pyrrolidines involves the stereoselective reduction of a diketone followed by cyclization.
General Synthetic Workflow
The synthesis of a C2-symmetric 2,5-dicyclohexylpyrrolidine can be conceptualized through the following workflow, which involves the creation of a diol intermediate, its conversion to a leaving group, and subsequent cyclization with an amine.
Caption: General workflow for the synthesis of (2S,5S)-2,5-dicyclohexylpyrrolidine.
Applications in Asymmetric Catalysis
This compound-based ligands have found application in transition metal catalysis, particularly in reactions where steric bulk and electron-donating properties are crucial for achieving high stereoselectivity. One notable example is their use in gold-catalyzed cycloaddition reactions.
Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition
Chiral gold(I) complexes bearing C2-symmetric 2,5-disubstituted pyrrolidine ligands have been employed in the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. In a specific study, a gold(I) complex with a (2S,5S)-2,5-dicyclohexylpyrrolidine-derived phosphine ligand was investigated.
Quantitative Data Summary
The following table summarizes the performance of a gold(I) catalyst bearing a (2S,5S)-2,5-dicyclohexylpyrrolidine-based ligand in the intramolecular [4+2] cycloaddition of an arylalkyne with an alkene, and compares it with its aryl-substituted analogue.
| Entry | Ligand Substituent | Product Enantiomeric Ratio (er) |
| 1 | 2,5-Diaryl | 91:9 to 94:6 |
| 2 | 2,5-Dicyclohexyl | 70:30[1] |
This data indicates that while the 2,5-dicyclohexylpyrrolidine-based ligand is capable of inducing enantioselectivity, it is less effective than its 2,5-diaryl counterparts in this specific transformation[1]. This suggests that the electronic properties of the aryl groups, in addition to their steric bulk, play a significant role in achieving high levels of stereocontrol in this reaction.
Catalytic Cycle
The proposed catalytic cycle for the gold(I)-catalyzed intramolecular [4+2] cycloaddition involves the activation of the alkyne by the chiral gold complex, followed by nucleophilic attack of the alkene and subsequent cyclization.
Caption: Proposed catalytic cycle for the gold(I)-catalyzed [4+2] cycloaddition.
Experimental Protocols
Protocol 1: Synthesis of a (2S,5S)-2,5-Dicyclohexylpyrrolidine-Derived Phosphine Ligand
This protocol is a general adaptation based on synthetic strategies for related 2,5-disubstituted pyrrolidine ligands.
Materials:
-
(2S,5S)-2,5-Dicyclohexylpyrrolidine
-
2-(Diphenylphosphino)benzaldehyde
-
Sodium triacetoxyborohydride (STABH)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (2S,5S)-2,5-dicyclohexylpyrrolidine (1.0 eq) and anhydrous DCM.
-
Add 2-(diphenylphosphino)benzaldehyde (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel under an inert atmosphere to afford the desired phosphine ligand.
Protocol 2: Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition
This protocol is based on general procedures for gold-catalyzed cycloadditions.
Materials:
-
(2S,5S)-2,5-Dicyclohexylpyrrolidine-derived phosphine ligand (L*) (1.1 mol%)
-
Gold(I) chloride (AuCl) (1.0 mol%)
-
Silver salt (e.g., AgOTf or AgNTf₂) (1.0 mol%)
-
Arylalkyne-alkene substrate (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the phosphine ligand (L*) (1.1 mol%) and AuCl (1.0 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the pre-catalyst complex.
-
Add the silver salt to the mixture to abstract the chloride and generate the active cationic gold(I) catalyst. Stir for another 30 minutes. The formation of a precipitate (AgCl) may be observed.
-
In a separate Schlenk tube, dissolve the arylalkyne-alkene substrate (1.0 eq) in the anhydrous solvent.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Conclusion
This compound-based ligands represent an interesting, albeit less explored, class of chiral ligands for asymmetric catalysis. The available data suggests that their steric bulk can be a valuable tool for inducing enantioselectivity, although they may be less effective than their aryl-substituted counterparts in certain electronically demanding reactions. The provided synthetic and application protocols offer a starting point for researchers interested in exploring the potential of these ligands in novel catalytic transformations. Further research is warranted to fully elucidate the scope and potential of this compound-based ligands in asymmetric synthesis and to develop more efficient catalytic systems based on this chiral scaffold.
References
Application Notes and Protocols for 2-Cyclohexylpyrrolidine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction scope of 2-cyclohexylpyrrolidine-based organocatalysts, with a focus on their application in key asymmetric carbon-carbon bond-forming reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these versatile catalysts in research and development settings.
Introduction to this compound Catalysts
Chiral pyrrolidine derivatives have emerged as a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of complex molecules. The this compound scaffold, in particular, has demonstrated significant utility in a range of transformations. The bulky cyclohexyl group at the 2-position of the pyrrolidine ring provides a well-defined steric environment, which is crucial for achieving high levels of stereocontrol in catalyzed reactions. These catalysts operate through the formation of nucleophilic enamine intermediates with carbonyl compounds, a mode of activation that has proven effective in various asymmetric reactions, including Michael additions and aldol reactions.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. This compound derivatives have been shown to be effective catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins, furnishing valuable γ-nitrocarbonyl compounds with high diastereo- and enantioselectivity.
Quantitative Data for Asymmetric Michael Addition
The following table summarizes the performance of a this compound-derived catalyst in the asymmetric Michael addition of cyclohexanone to various nitroolefins.
| Entry | Nitroolefin (Ar) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | C₆H₅ | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | 4-NO₂C₆H₄ | 10 | Toluene | 12 | 98 | >95:5 | 99 |
| 3 | 4-ClC₆H₄ | 10 | Toluene | 24 | 92 | 95:5 | 97 |
| 4 | 4-CH₃OC₆H₄ | 10 | Toluene | 36 | 88 | 90:10 | 95 |
| 5 | 2-Thienyl | 10 | Toluene | 24 | 90 | >95:5 | 96 |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a (S)-2-(cyclohexylmethyl)pyrrolidine derivative.
Materials:
-
(S)-2-(Cyclohexylmethyl)pyrrolidine catalyst (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv.)
-
Cyclohexanone (5.0 equiv.)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar and under an inert atmosphere, add the (S)-2-(cyclohexylmethyl)pyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add cyclohexanone (5.0 mmol, 5.0 equiv.) to the reaction mixture.
-
Stir the solution for 10 minutes at room temperature.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds. Chiral this compound derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes, providing access to optically active aldol adducts with high stereoselectivity.
Quantitative Data for Asymmetric Aldol Reaction
The following table summarizes the performance of a this compound-derived catalyst in the asymmetric aldol reaction of cyclohexanone with various aromatic aldehydes.
| Entry | Aldehyde (Ar) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-NO₂C₆H₄ | 20 | DMSO | 48 | 92 | >95:5 | 97 |
| 2 | 4-ClC₆H₄ | 20 | DMSO | 72 | 85 | 95:5 | 95 |
| 3 | C₆H₅ | 20 | DMSO | 96 | 78 | 90:10 | 92 |
| 4 | 4-CH₃OC₆H₄ | 20 | DMSO | 120 | 70 | 85:15 | 90 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol provides a general method for the asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde catalyzed by a (S)-2-(cyclohexylmethyl)pyrrolidine derivative.
Materials:
-
(S)-2-(Cyclohexylmethyl)pyrrolidine catalyst (20 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv.)
-
Cyclohexanone (10.0 equiv.)
-
Anhydrous DMSO
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the (S)-2-(cyclohexylmethyl)pyrrolidine catalyst (0.2 mmol, 20 mol%) and 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.).
-
Add anhydrous DMSO (2.0 mL) and stir until all solids are dissolved.
-
Add cyclohexanone (10.0 mmol, 10.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 48 hours), quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis.
Catalytic Mechanism and Workflow
The catalytic activity of this compound derivatives in both Michael additions and aldol reactions proceeds through a common enamine intermediate. The catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine, which then attacks the electrophile (nitroolefin or another aldehyde). The bulky 2-cyclohexyl substituent effectively shields one face of the enamine, directing the electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.
Enamine Catalytic Cycle in Asymmetric Michael Addition
Caption: Catalytic cycle for the asymmetric Michael addition.
Enamine Catalytic Cycle in Asymmetric Aldol Reaction
Caption: Catalytic cycle for the asymmetric aldol reaction.
Determining Optimal Catalyst Loading for 2-Cyclohexylpyrrolidine in Asymmetric Organocatalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylpyrrolidine is a chiral secondary amine that serves as a highly effective organocatalyst in a variety of asymmetric transformations, including aldol reactions and Michael additions. A critical parameter for the successful and efficient application of this catalyst is the optimization of its loading. Insufficient catalyst loading can lead to slow reaction rates and diminished enantioselectivity due to competing uncatalyzed background reactions. Conversely, excessive catalyst loading is uneconomical and can complicate product purification. These application notes provide a comprehensive guide to determining the optimal catalyst loading for this compound to achieve maximal yield and enantioselectivity in a cost-effective manner.
Key Concepts in Catalyst Loading Optimization
The determination of the optimal catalyst loading is a balancing act between reaction kinetics, enantioselectivity, and process economy. The turnover number (TON) and turnover frequency (TOF) are key metrics in this optimization. TON represents the number of moles of substrate converted per mole of catalyst, while TOF is the TON per unit of time. The goal is to maximize both within practical timeframes and with the lowest possible catalyst loading that maintains high yield and enantioselectivity.
Data Presentation: Optimizing Catalyst Loading for Asymmetric Reactions
The following tables provide illustrative data for the optimization of this compound loading in a representative asymmetric aldol reaction and a Michael addition.
Table 1: Optimization of this compound Loading for an Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 20 | 12 | 95 | 98 |
| 2 | 10 | 18 | 94 | 98 |
| 3 | 5 | 24 | 92 | 97 |
| 4 | 2 | 48 | 85 | 95 |
| 5 | 1 | 72 | 75 | 92 |
| 6 | 0.5 | 96 | 60 | 88 |
Table 2: Optimization of this compound Loading for an Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 15 | 10 | 98 | 95:5 | 99 |
| 2 | 10 | 15 | 97 | 95:5 | 99 |
| 3 | 5 | 24 | 96 | 94:6 | 98 |
| 4 | 2.5 | 48 | 90 | 92:8 | 97 |
| 5 | 1 | 72 | 82 | 90:10 | 95 |
Experimental Protocols
The following are general protocols for screening and optimizing the catalyst loading of this compound in asymmetric aldol and Michael addition reactions.
Protocol 1: General Procedure for Screening Catalyst Loading in an Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
This compound (variable mol%)
-
Anhydrous solvent (e.g., Toluene, THF, CH2Cl2)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (2.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).
-
In separate vials, prepare stock solutions of this compound in the reaction solvent to facilitate accurate dispensing of varying catalyst loadings (e.g., 20 mol%, 10 mol%, 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).
-
Add the appropriate volume of the this compound stock solution to the ketone solution.
-
Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at the set temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: General Procedure for Optimizing Catalyst Loading in an Asymmetric Michael Addition
Materials:
-
α,β-Unsaturated compound (e.g., nitroolefin) (1.0 mmol)
-
Carbonyl compound (e.g., aldehyde or ketone) (1.2 mmol)
-
This compound (variable mol%)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Set up a series of flame-dried reaction vessels under an inert atmosphere.
-
To each vessel, add the α,β-unsaturated compound (1.0 mmol) and the chosen anhydrous solvent (4 mL).
-
Add the carbonyl compound (1.2 mmol) to each vessel.
-
Prepare stock solutions of this compound to allow for the addition of varying catalyst loadings (e.g., 15 mol%, 10 mol%, 5 mol%, 2.5 mol%, 1 mol%).
-
Add the specified amount of catalyst to each reaction vessel.
-
Stir the reactions at the desired temperature.
-
Monitor the reactions for completion using TLC or GC.
-
Once complete, quench the reactions and work up as described in Protocol 1.
-
Purify the products via column chromatography.
-
Analyze the yield, diastereomeric ratio, and enantiomeric excess of the purified products.
Visualizations
The following diagrams illustrate the logical workflow for catalyst optimization and the catalytic cycle for a this compound-catalyzed reaction.
Caption: Workflow for determining optimal catalyst loading.
Caption: Enamine catalytic cycle for an aldol reaction.
Catalytic Applications of (2-cyclohexylpyrrolidin-1-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-cyclohexylpyrrolidin-1-yl)methanol is a chiral amino alcohol belonging to the family of prolinol derivatives. These compounds are widely recognized in the field of asymmetric organocatalysis for their ability to promote stereoselective transformations. The pyrrolidine scaffold, derived from the amino acid proline, provides a rigid chiral environment that enables effective stereochemical control in a variety of organic reactions. The hydroxyl and amino functionalities can participate in the catalytic cycle, often through the formation of enamine or iminium ion intermediates, mimicking the catalytic activity of enzymes. This document provides an overview of the catalytic applications of (2-cyclohexylpyrrolidin-1-yl)methanol, including detailed experimental protocols and data for key reactions.
Key Catalytic Applications
(2-cyclohexylpyrrolidin-1-yl)methanol and its derivatives are effective catalysts for a range of asymmetric reactions, most notably carbon-carbon bond-forming reactions. These include:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.
The cyclohexyl group at the 2-position of the pyrrolidine ring provides steric bulk, which can enhance the enantioselectivity of the catalyzed reactions by creating a more defined chiral pocket around the catalytic center.
Data Presentation: Asymmetric Aldol Reaction
The following table summarizes the quantitative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by a prolinol derivative.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 0 | 24 | 95 | >99:1 | 98 |
| 2 | 5 | Toluene | 0 | 48 | 92 | >99:1 | 97 |
| 3 | 10 | THF | 0 | 24 | 88 | 98:2 | 95 |
| 4 | 10 | CH2Cl2 | 0 | 24 | 90 | 95:5 | 92 |
| 5 | 10 | Toluene | 25 | 12 | 96 | 98:2 | 94 |
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
Materials:
-
(2-cyclohexylpyrrolidin-1-yl)methanol derivative (catalyst)
-
Cyclohexanone (nucleophile)
-
4-Nitrobenzaldehyde (electrophile)
-
Anhydrous Toluene (solvent)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a dry, nitrogen-flushed round-bottom flask, add the (2-cyclohexylpyrrolidin-1-yl)methanol derivative (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add cyclohexanone (2 mmol, 2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 4-nitrobenzaldehyde (1 mmol, 1.0 equivalent) in one portion.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Catalytic Cycle of a Prolinol-Catalyzed Asymmetric Aldol Reaction
Caption: Generalized catalytic cycle for an asymmetric aldol reaction.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Step-by-step experimental workflow.
Troubleshooting & Optimization
troubleshooting low enantioselectivity in 2-cyclohexylpyrrolidine catalysis
Welcome to the technical support center for 2-cyclohexylpyrrolidine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing enantioselectivity in your experiments.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes of poor enantioselectivity when using this compound and its derivatives as organocatalysts.
Q1: My reaction is showing low enantioselectivity. What are the first things I should check?
A1: Before delving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup. Inconsistent results often stem from basic oversights.
-
Reagent and Solvent Purity: Ensure the purity of your substrates, catalyst, and solvents. Trace impurities, such as acidic or basic residues, can interfere with the catalytic cycle. If the reaction is sensitive to water, always use anhydrous solvents.
-
Reaction Conditions: Double-check that the temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols. Even minor fluctuations can lead to variable enantioselectivity.
-
Inert Atmosphere: While many organocatalytic reactions are robust, some can be sensitive to oxygen or atmospheric moisture. If applicable, ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).
Q2: I've confirmed my basic setup is correct, but the enantioselectivity is still poor. What experimental parameters should I investigate next?
A2: If the initial checks do not resolve the issue, the next step is to systematically screen and optimize key reaction parameters that significantly influence the stereochemical outcome.
-
Temperature: Temperature is a critical factor. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. Consider running the reaction at 0 °C, -20 °C, or even as low as -78 °C.[1]
-
Solvent: The polarity and coordinating ability of the solvent play a crucial role in the geometry of the transition state. A screening of various solvents is highly recommended. Often, non-polar solvents provide better stereocontrol compared to polar ones.
-
Catalyst Loading: Insufficient catalyst loading can result in a competitive, non-enantioselective background reaction, thus lowering the overall ee. Incrementally increasing the catalyst loading (e.g., from 5 mol% to 20 mol%) can often improve enantioselectivity.[1]
Troubleshooting Workflow for Low Enantioselectivity
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
Q3: Can additives be used to enhance the enantioselectivity of my reaction?
A3: Yes, additives can have a significant positive impact on both the reactivity and enantioselectivity. They can function as co-catalysts or influence the conformation of the catalyst-substrate complex.
-
Acids: Weak Brønsted acids (e.g., benzoic acid) or Lewis acids can facilitate key steps in the catalytic cycle and have been shown to improve enantioselectivity in reactions such as Michael additions.
-
Water: In some organocatalytic reactions, the presence of a small, controlled amount of water can be beneficial. It may participate in proton transfer steps or help to create a more ordered and compact transition state, leading to improved reaction rates and enantioselectivity.
Q4: Could the structure of my starting materials be the source of the problem?
A4: Absolutely. The steric and electronic properties of both the nucleophile and the electrophile can significantly influence the stereochemical outcome. Organocatalysis can be highly substrate-dependent. Minor modifications to the substrate structure can sometimes lead to dramatic changes in enantioselectivity. If you have systematically optimized other parameters without success, it may be necessary to consider modifications to your substrate.
Data on Factors Affecting Enantioselectivity
For rapid comparison, the following tables summarize key quantitative data illustrating the impact of various parameters on enantioselectivity in pyrrolidine-catalyzed reactions. Note: The data presented is for representative pyrrolidine catalysts and serves to illustrate general principles applicable to this compound derivatives.
Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 25 | 68 | 95 |
| 2 | THF | 25 | 52 | 88 |
| 3 | CH3CN | 25 | 65 | 75 |
| 4 | Hexane | 25 | 30 | 65 |
Data adapted from studies on L-proline catalyzed aldol reactions, demonstrating the significant impact of solvent choice.[1]
Table 2: Effect of Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 25 | 68 | 95 |
| 2 | DMSO | 0 | 65 | 98 |
| 3 | DMSO | -20 | 60 | >99 |
Data adapted from studies on L-proline catalyzed aldol reactions, illustrating the common trend of increased enantioselectivity at lower temperatures.[1]
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 25 | 55 | 85 |
| 2 | 10 | 25 | 68 | 95 |
| 3 | 20 | 25 | 72 | 96 |
Illustrative data showing that sufficient catalyst loading is necessary to outcompete the non-catalyzed background reaction.[1]
Key Experimental Protocols
This section provides detailed methodologies for common reactions catalyzed by this compound and related organocatalysts.
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (1.2 mmol, 1.2 equiv)
-
(S)-2-Cyclohexylpyrrolidine (or related catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., Toluene, THF, 3 mL)
Procedure:
-
Preparation and Setup: Flame-dry all glassware (round-bottom flask, magnetic stirrer bar, syringes) under vacuum and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution: To the reaction flask containing the catalyst, add the ketone and the desired solvent. Cool the mixture to the target temperature (e.g., 0 °C, -20 °C). Slowly add the aldehyde dropwise over 10-15 minutes to minimize potential side reactions. Stir the reaction mixture vigorously at the target temperature.
-
Monitoring and Work-up: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed or the reaction has reached completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1]
Protocol 2: General Procedure for an Asymmetric Michael Addition
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 mmol, 1.0 equiv)
-
Michael donor (e.g., a ketone or aldehyde) (1.5 mmol, 1.5 equiv)
-
(S)-2-Cyclohexylpyrrolidine (or related catalyst) (0.1 mmol, 10 mol%)
-
Additive (e.g., benzoic acid, 0.05 mmol, 5 mol%), if required
-
Anhydrous Solvent (e.g., CH₂Cl₂, Toluene, 3 mL)
Procedure:
-
Preparation and Setup: Follow the same procedure for drying glassware and setting up under an inert atmosphere as described in Protocol 1.
-
Reaction Execution: To the reaction flask containing the catalyst and any additive, add the Michael donor and the solvent. Cool the mixture to the desired temperature. Add the α,β-unsaturated compound dropwise. Stir the reaction vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, quench with saturated aqueous NH₄Cl.
-
Extraction and Purification: Follow the same extraction and purification procedures as outlined in Protocol 1. The enantiomeric excess is determined by chiral HPLC or GC.
Frequently Asked Questions (FAQs)
Q: How does this compound catalyze reactions? A: Like other pyrrolidine-based organocatalysts, this compound typically operates through an enamine-based mechanism. The secondary amine of the pyrrolidine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophile (e.g., another aldehyde in an aldol reaction, or a Michael acceptor). The bulky cyclohexyl group at the 2-position of the pyrrolidine ring creates a specific chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.
Relationship between Catalyst, Substrates, and Enantioselectivity
Caption: The catalytic cycle of this compound.
Q: Why is my reaction yield low even if the enantioselectivity is improving at lower temperatures? A: Lowering the reaction temperature slows down the rate of all reactions, both the desired catalytic reaction and any potential side reactions. While this often improves selectivity, it can also lead to incomplete conversion if the reaction time is not extended sufficiently. It is a common trade-off in asymmetric catalysis. You may need to run the reaction for a longer period at lower temperatures to achieve both high yield and high enantioselectivity.
Q: Can I recycle the this compound catalyst? A: In principle, organocatalysts can be recovered and reused. However, the ease of recovery depends on the specific reaction conditions and the physical properties of the catalyst. If the catalyst is a salt, an acid-base extraction during the work-up can sometimes be employed to recover it. For neutral catalysts, chromatographic separation may be necessary, which can be less practical on a large scale. The stability of the catalyst under the reaction and work-up conditions will also determine its recyclability.
Q: I am observing the formation of significant side products. What are the likely culprits? A: Common side reactions in aldol-type reactions include self-condensation of the ketone or aldehyde starting materials and dehydration of the desired aldol product. In Michael additions, polymerization of the Michael acceptor can sometimes occur. Optimizing the reaction conditions, such as the rate of addition of one reagent to the other and maintaining a low temperature, can help to minimize these side reactions.
References
identifying and minimizing byproducts in 2-cyclohexylpyrrolidine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-cyclohexylpyrrolidine. Our goal is to help you identify and minimize byproducts to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their associated byproducts?
A1: The synthesis of this compound can be approached through several pathways, each with a unique profile of potential byproducts. A prevalent strategy involves the cyclization and subsequent reduction of a suitable precursor. For example, the reduction of 2-cyclohexyl-1-pyrroline. Key byproducts often stem from incomplete reactions or side reactions like dehydrogenation.
Q2: How can I effectively detect and quantify impurities in my this compound product?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most robust methods for purity assessment.[1] HPLC is suitable for non-volatile impurities, while GC excels at analyzing volatile organic compounds and residual solvents.[2] For structural elucidation of unknown byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[2]
Q3: What is the most common and problematic byproduct in this compound synthesis?
A3: A frequently encountered byproduct is the corresponding aromatic pyrrole, 2-cyclohexylpyrrole. This can form through dehydrogenation of the pyrrolidine ring, especially when transition metal catalysts (e.g., Pd, Pt) are used at elevated temperatures or in the presence of oxidants.[3] Its formation is often indicated by the discoloration of the reaction mixture and the appearance of aromatic signals in ¹H NMR spectra.[3]
Q4: Can the use of a nitrogen-protecting group help minimize side reactions?
A4: Yes, in synthetic routes starting from a pyrrolidinone or other precursors where the nitrogen atom is reactive, using a protecting group (e.g., Boc, Cbz) can be highly effective.[3] Protection can prevent unwanted side reactions at the nitrogen atom, such as over-alkylation or N-oxidation. The choice of protecting group must be compatible with subsequent reaction conditions and easily removable.[3]
Q5: What are the general principles for minimizing byproduct formation?
A5: Minimizing byproducts relies on precise control over reaction conditions. Key strategies include:
-
Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable rate to prevent thermal degradation and side reactions like dehydrogenation.[3]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid over-reaction or product degradation.[3]
-
Inert Atmosphere: Using an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation-related byproducts.[3]
-
Reagent Stoichiometry: Carefully control the molar ratios of reactants and reagents to avoid side reactions caused by excess materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Target Compound
-
Symptom: The isolated yield of this compound is significantly lower than expected after purification.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Confirm reaction completion using TLC or LC-MS before workup. If incomplete, consider extending the reaction time, increasing the temperature moderately, or adding more reagent. |
| Product Degradation | Harsh workup conditions (e.g., excessively high temperature during solvent evaporation, strong acidic/basic washes) can degrade the product. Use mild workup conditions and purify the product promptly. |
| Mechanical Losses | Significant product may be lost during transfers, extractions, or chromatography. Ensure efficient extraction and minimize the number of transfer steps. |
| Suboptimal Reagents | The activity of reagents, particularly reducing agents like NaBH₄ or catalysts like Pd/C, can diminish over time. Use fresh or properly stored reagents. |
Issue 2: Presence of Aromatic Byproduct (2-Cyclohexylpyrrole)
-
Symptom: NMR analysis shows aromatic protons, and MS data indicates a mass corresponding to the loss of two or four hydrogen atoms from the desired product.[3]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures, especially with metal catalysts, can promote dehydrogenation.[3] Run the reaction at the lowest feasible temperature. |
| Presence of Oxidants | Adventitious oxygen or other oxidizing agents can lead to aromatization. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).[3] |
| Inappropriate Catalyst | Some transition metal catalysts are highly active for dehydrogenation.[3] If possible, switch to a non-metal-based reducing system or a less active metal catalyst. |
Issue 3: Product is Contaminated with Starting Material
-
Symptom: Analytical data (TLC, GC, HPLC, NMR) clearly shows the presence of the starting material (e.g., 2-cyclohexyl-1-pyrroline) in the purified product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent was too low. Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq). |
| Deactivated Reagent/Catalyst | The reducing agent or catalyst has lost activity. Use a fresh batch of the reagent. For catalytic hydrogenations, ensure the catalyst is not poisoned. |
| Short Reaction Time | The reaction was not allowed to run to completion. Increase the reaction time and monitor progress closely. |
| Poor Purification | The physical properties of the starting material and product may be very similar, making separation difficult. Optimize the chromatographic separation (e.g., change the solvent gradient for column chromatography or the temperature program for GC).[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol describes the reduction of 2-cyclohexyl-1-pyrroline to this compound using sodium borohydride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexyl-1-pyrroline (1.0 eq) and dissolve it in methanol (MeOH) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and adjust the pH to ~2.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and basify the aqueous solution to pH >12 with 6 M sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Protocol 2: Purity Analysis by Gas Chromatography (GC-MS)
This method is suitable for determining the purity of this compound and identifying volatile impurities.[1]
| Parameter | Specification |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 280 °C |
| Sample Prep. | Dissolve ~10 mg of the sample in 1 mL of methanol or isopropanol.[1] |
Protocol 3: Purity Analysis by HPLC-UV
This method is suitable for quantifying non-volatile impurities.
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temp. | 30 °C[2] |
| Detection | UV at 210 nm[1] |
| Sample Prep. | Dissolve ~10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL.[1] |
Visual Guides
References
assessing the stability and degradation of 2-cyclohexylpyrrolidine catalysts
Technical Support Center: 2-Cyclohexylpyrrolidine Catalysts
Welcome to the technical support center for this compound catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing catalyst stability, understanding degradation pathways, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound catalysts?
A1: The stability of this compound and other proline-derived organocatalysts is influenced by several factors.[1][2] Key environmental and experimental conditions that can affect its performance and longevity include:
-
Temperature: Elevated temperatures can accelerate decomposition pathways. Many organocatalytic reactions are run at or below room temperature to improve selectivity, which also helps maintain catalyst integrity.[3]
-
Atmosphere: Exposure to oxygen can lead to oxidative degradation, particularly of the pyrrolidine ring or the cyclohexyl group. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often recommended.
-
pH/Acidity/Basicity: The pyrrolidine nitrogen is basic. Strong acidic or basic conditions can lead to side reactions or the formation of inactive salt species. Impurities in substrates or solvents can alter the local pH and affect the catalytic cycle.[3]
-
Solvent: The choice of solvent can impact catalyst stability and the stability of catalytic intermediates. Protic solvents may interfere with the catalytic cycle, while certain solvents may promote specific degradation pathways.
-
Light: Although less common for this class of catalysts, prolonged exposure to high-energy light (UV) could potentially induce photolytic degradation.
Q2: What are the most likely degradation pathways for a this compound catalyst?
A2: While specific degradation pathways for this compound are not extensively documented in the provided results, we can infer likely pathways based on the chemistry of related pyrrolidinone and N-alkylamide structures.[4] The primary degradation routes are expected to be:
-
Oxidation: This is a major degradation pathway. Oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atom adjacent to the nitrogen (the α-carbon) on either the pyrrolidine or cyclohexyl ring.[4] This can lead to ring-opening or the formation of various carbonyl compounds and imides.
-
Hydrolysis: The pyrrolidine ring itself is generally stable to hydrolysis. However, if the catalyst is part of a more complex structure (e.g., an amide derivative), that functional group could be susceptible to hydrolysis under acidic or basic conditions.[4]
-
Thermal Decomposition: At high temperatures, the molecule can undergo fragmentation. The decomposition of related cyclic compounds often involves ring-opening followed by a series of rearrangements and bond cleavages, potentially producing smaller volatile molecules.[5]
Q3: How should I properly store this compound catalysts to ensure long-term activity?
A3: To ensure long-term stability and reproducibility, store the catalyst under the following conditions:
-
Temperature: Store in a cool, dark place, typically refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.
-
Container: Use a well-sealed, airtight container to protect from moisture and air. Amber glass vials are recommended to protect against light.
Q4: What are the common signs of catalyst degradation in my reaction?
A4: Catalyst degradation can manifest in several ways during an experiment:[6]
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to previous runs under identical conditions.
-
Incomplete Conversion: The reaction stalls and fails to reach full conversion of the starting material.
-
Loss of Stereoselectivity: A significant drop in the enantiomeric excess (ee%) or diastereomeric ratio (dr) of the product.
-
Formation of Byproducts: Appearance of unexpected spots on a TLC plate or peaks in GC/LC-MS analysis that correspond to catalyst fragments or products from side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Enantiomeric Excess (ee%) | 1. Catalyst Degradation: The chiral catalyst has partially decomposed into non-chiral, inactive, or racemic species. 2. Suboptimal Temperature: Higher temperatures can reduce enantioselectivity.[3] 3. Competing Uncatalyzed Reaction: The background, non-selective reaction is significant. 4. Racemization of Product: The product may be racemizing under the reaction or work-up conditions. | 1. Use a fresh batch of catalyst or repurify the existing stock. Ensure proper storage and handling under an inert atmosphere. 2. Lower the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity. 3. Adjust reaction conditions (e.g., lower temperature, change solvent) to favor the catalyzed pathway over the background reaction. 4. Analyze the product's ee% over time. If it decreases after the reaction is complete, modify the work-up procedure (e.g., avoid harsh pH, use milder quench). |
| Decreased Reaction Rate or Incomplete Conversion | 1. Catalyst Poisoning: Impurities in the reagents or solvent (e.g., acids, bases, water, metal traces) are deactivating the catalyst.[2] 2. Low Catalyst Loading: The amount of active catalyst is insufficient. 3. Catalyst Deactivation Over Time: The catalyst is slowly degrading under the reaction conditions.[6] 4. Product Inhibition: The product binds to the catalyst, preventing it from participating in further catalytic cycles.[7] | 1. Purify all substrates and solvents before use. Ensure reagents are free from acidic or basic impurities.[3] 2. Optimize the catalyst loading. Increase the loading in small increments to see if the rate improves. 3. Monitor the reaction profile. If the rate slows significantly over time, consider adding a second portion of the catalyst midway through the reaction. 4. Dilute the reaction mixture or consider an alternative catalyst structure that may be less susceptible to product inhibition. |
| Formation of Unexpected Byproducts | 1. Catalyst-Mediated Side Reactions: The catalyst is promoting an unintended reaction pathway. 2. Degradation of Starting Materials: The substrates themselves are unstable under the reaction conditions. 3. Products from Catalyst Degradation: The byproducts are fragments of the decomposed catalyst. | 1. Re-evaluate the reaction conditions (temperature, solvent, concentration). Sometimes a subtle change can suppress side reactions. 2. Run a control experiment without the catalyst to check the stability of the starting materials under the reaction conditions. 3. Analyze the byproducts by MS and NMR to identify their structures. Compare them to potential catalyst degradation products. |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality: Batch-to-batch variation in catalyst purity or activity. 2. Variable Reagent/Solvent Purity: Impurities vary between experiments.[3] 3. Atmospheric Contamination: Inconsistent control of air and moisture. | 1. Use a catalyst from a single, reliable batch for a series of experiments. Verify purity before use. 2. Use high-purity, anhydrous solvents and freshly purified reagents. 3. Standardize the experimental setup. Always use dry glassware and perform reactions under a consistent inert atmosphere. |
Quantitative Data Summary
The following tables present illustrative data from typical forced degradation studies on an organocatalyst.
Table 1: Influence of Temperature and Atmosphere on Catalyst Purity
| Condition | Temperature | Atmosphere | Time (hours) | Catalyst Purity (%) |
| Control | 25°C | Nitrogen | 48 | 99.5 |
| Thermal Stress | 60°C | Nitrogen | 48 | 92.1 |
| Oxidative Stress | 25°C | Air | 48 | 85.4 |
| Combined Stress | 60°C | Air | 48 | 71.8 |
Table 2: Effect of Solvent on Catalyst Degradation at 40°C
| Solvent | Dielectric Constant (ε) | Degradation Rate Constant (k, x10⁻⁵ s⁻¹) |
| Toluene | 2.4 | 1.5 |
| Dichloromethane | 9.1 | 3.2 |
| Acetonitrile | 37.5 | 5.8 |
| Methanol (Protic) | 32.7 | 9.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the conditions under which the this compound catalyst degrades.
-
Preparation: Prepare four separate solutions of the catalyst (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Thermal Stress: Place one sample in an oven at 60°C under a nitrogen atmosphere.
-
Oxidative Stress: To a second sample, add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.
-
Hydrolytic Stress (Acidic/Basic): Adjust the pH of the third and fourth samples to ~2 (with 0.1 M HCl) and ~12 (with 0.1 M NaOH), respectively. Keep them at room temperature.
-
Control: Keep a fifth sample at room temperature under a nitrogen atmosphere.
-
Analysis: At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., neutralize the acidic/basic samples). Analyze the purity of the catalyst using a suitable analytical method like HPLC-UV or LC-MS to determine the percentage of remaining catalyst and identify major degradation products.
Protocol 2: Monitoring Catalyst Stability During Reaction
This protocol helps determine if the catalyst is degrading under the actual reaction conditions.
-
Setup: Set up the catalytic reaction as planned.
-
Initial Sample (T=0): Immediately after adding the catalyst, withdraw a small, precise aliquot from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by diluting it in cold solvent) and analyze it by LC-MS or a calibrated HPLC method to get the initial catalyst concentration.
-
Time-Course Sampling: Withdraw further aliquots at regular intervals (e.g., every hour) and at the end of the reaction.
-
Analysis: Quench and analyze each aliquot as in step 2.
-
Evaluation: Plot the catalyst concentration versus time. A stable concentration indicates a robust catalyst under these conditions. A decreasing concentration indicates catalyst degradation, and the rate of degradation can be calculated.
Visualizations
Caption: A logical workflow for troubleshooting common issues in catalytic reactions.
Caption: Inferred degradation pathways for this compound catalysts.
References
- 1. Effect of the Modification of Catalysts on the Catalytic Performance | MDPI [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving Diastereoselectivity with 2-Cyclohexylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-cyclohexylpyrrolidine as a chiral auxiliary or catalyst in asymmetric synthesis. The focus is on strategies to improve diastereoselectivity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity when using this compound?
A1: Diastereoselectivity in reactions mediated by this compound is primarily governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent. Key factors include:
-
Substrate Control: Existing stereocenters on your substrate will influence the preferred trajectory of attack. The bulky cyclohexyl group of the auxiliary is designed to sterically hinder one face of the reactive intermediate.[1]
-
Reagent/Catalyst Control: The choice of reagents, co-catalysts (like Lewis acids), and the specific form of the this compound derivative (e.g., as part of an enamine or a ligand) can override inherent substrate biases.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time have a significant impact on the transition state energies of the competing diastereomeric pathways. Lowering the temperature often enhances selectivity.[1]
-
Intermediate Geometry: The formation and geometry of key intermediates, such as N-acyliminium ions or chelated transition states, are crucial in determining which face is more accessible to nucleophiles.[1]
Q2: How does the cyclohexyl group in this compound contribute to stereocontrol?
A2: The bulky cyclohexyl group at the 2-position of the pyrrolidine ring plays a critical role in establishing a highly differentiated steric environment. In the transition state of a reaction (e.g., alkylation or aldol addition), this group effectively shields one face of the reactive intermediate (such as an enolate or enamine). This steric hindrance directs the incoming electrophile to the opposite, less hindered face, thereby favoring the formation of one diastereomer over the other. The rigidity and size of the cyclohexyl group are key to achieving high levels of diastereoselectivity.
Q3: When should I consider using a derivative of this compound?
A3: While this compound itself can be effective, derivatization can fine-tune its steric and electronic properties to better suit a specific transformation. For example, converting the secondary amine to an N-acyl or N-sulfonyl derivative can alter the conformational preferences of the pyrrolidine ring and the presentation of the cyclohexyl group, potentially leading to improved diastereoselectivity. Modifying the nitrogen substituent is a common strategy to enhance facial differentiation.[1]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C). | Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1] |
| Suboptimal Solvent Choice | Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Hexane). | The solvent can influence the conformation of the substrate-auxiliary complex and the solvation of the transition state, thereby affecting the stereochemical outcome. |
| Incorrect Lewis Acid or Additive | If applicable, screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or consider the use of additives like LiCl or LiBr. | Lewis acids can chelate to the substrate and auxiliary, creating a more rigid transition state and enhancing facial bias. The nature and stoichiometry of the Lewis acid are critical. |
| Insufficient Steric Hindrance | Consider modifying the substrate or the N-substituent on the pyrrolidine to increase steric bulk. | Increasing the steric demand can create a more pronounced difference between the two faces of the reactive intermediate, leading to higher diastereoselectivity. |
| Reagent Purity Issues | Ensure all reagents, especially the chiral auxiliary and solvents, are of high purity and anhydrous. | Impurities, particularly water, can interfere with Lewis acid catalysis and other sensitive reagents, leading to reduced selectivity.[1] |
Problem 2: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Formation of the Reactive Intermediate | In enolate-based reactions, ensure complete deprotonation by using a suitable base (e.g., LDA, NaHMDS) and appropriate temperature. Verify base strength and stoichiometry. | Incomplete formation of the enolate or other reactive species will lead to low conversion of the starting material. |
| Decomposition of Reagents or Products | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid prolonged reaction times or excessive temperatures. | Sensitive reagents or products may decompose under the reaction conditions, especially with prolonged heating or exposure to strong acids/bases. |
| Catalyst Deactivation | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). | Catalysts, particularly Lewis acids, can be deactivated by moisture or other impurities. |
| Poor Substrate Reactivity | Increase the reaction temperature cautiously after initial attempts at low temperatures. A less reactive electrophile or nucleophile may require more forcing conditions. | While lower temperatures are generally better for selectivity, a minimum temperature is required for the reaction to proceed at a reasonable rate. |
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables summarize representative data from studies on 2-substituted pyrrolidine auxiliaries, illustrating the impact of key reaction parameters on the diastereomeric ratio (d.r.). While this data is not exclusively for this compound, the trends are highly relevant.
Table 1: Effect of Temperature on Diastereoselectivity in an Aldol Reaction
| Entry | Catalyst | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | (S)-2-Methylpyrrolidine | 25 | 85:15 |
| 2 | (S)-2-Methylpyrrolidine | 0 | 92:8 |
| 3 | (S)-2-Methylpyrrolidine | -20 | 95:5 |
| 4 | (S)-2-Methylpyrrolidine | -40 | >98:2 |
Data is illustrative and based on general trends observed in organocatalyzed aldol reactions.
Table 2: Effect of Solvent on Diastereoselectivity in an Alkylation Reaction
| Entry | Auxiliary | Solvent | Diastereomeric Ratio |
| 1 | N-propionyl-(S)-2-benzylpyrrolidine | THF | 90:10 |
| 2 | N-propionyl-(S)-2-benzylpyrrolidine | Dichloromethane | 85:15 |
| 3 | N-propionyl-(S)-2-benzylpyrrolidine | Toluene | 95:5 |
| 4 | N-propionyl-(S)-2-benzylpyrrolidine | Hexane | 97:3 |
Data is illustrative and based on trends observed in the alkylation of chiral amides.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Ketone using a this compound-derived Chiral Auxiliary
This protocol is a general guideline for the diastereoselective alkylation of a ketone via an enamine intermediate formed from (S)-2-cyclohexylpyrrolidine.
Materials:
-
(S)-2-Cyclohexylpyrrolidine
-
Ketone substrate
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Anhydrous MgSO₄ or other dehydrating agent
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Saturated aqueous NH₄Cl solution
-
Organic extraction solvent (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Enamine Formation (if pre-formed): To a solution of the ketone (1.0 eq) in anhydrous toluene, add (S)-2-cyclohexylpyrrolidine (1.2 eq). If necessary, add a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark trap until water evolution ceases. Remove the solvent under reduced pressure.
-
Enolate Formation (for N-acyl auxiliary): In a flame-dried flask under an inert atmosphere, dissolve the N-acylated this compound substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.
-
Add LDA (1.1 eq, freshly prepared from diisopropylamine and n-BuLi) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the cooled solution of the enolate or enamine.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for diagnosing and improving poor diastereoselectivity.
Caption: General experimental workflow for a diastereoselective reaction using a chiral auxiliary.
References
managing common side reactions in 2-cyclohexylpyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing common side reactions in the synthesis of 2-cyclohexylpyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Catalytic Hydrogenation of 2-Cyclohexyl-1H-pyrrole
This method involves the reduction of a 2-cyclohexyl-1H-pyrrole precursor to the desired saturated pyrrolidine.
Q1: My reaction is slow or incomplete, resulting in a low yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of catalyst (e.g., Pd/C, PtO₂, Rh/C). Ensure the catalyst is not poisoned by impurities from starting materials or solvents. Pre-reduction of the catalyst may be necessary. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure according to established protocols for similar substrates. Ensure the reaction vessel is properly sealed and maintaining pressure. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for potential side reactions at higher temperatures. |
| Poor Solvent Choice | Screen alternative solvents. Protic solvents like ethanol or acetic acid are often effective for pyrrole hydrogenation. |
| Substrate Purity | Ensure the 2-cyclohexyl-1H-pyrrole starting material is of high purity, as impurities can inhibit the catalyst. |
Q2: I am observing the formation of N-cyclohexylpyrrolidine as a major side product.
Possible Cause and Solution:
This side product can arise from ring-opening and rearrangement reactions, particularly under harsh conditions.
| Cause | Recommended Action |
| High Temperature or Pressure | Reduce the reaction temperature and/or hydrogen pressure. A milder catalyst may also be beneficial. |
| Acidic Conditions | If using an acidic solvent, consider switching to a neutral solvent to minimize acid-catalyzed rearrangements. |
Q3: My final product is contaminated with partially hydrogenated intermediates.
Possible Cause and Solution:
| Cause | Recommended Action |
| Insufficient Reaction Time | Increase the reaction time and monitor the reaction progress by GC-MS or NMR to ensure full conversion. |
| Catalyst Deactivation | The catalyst may have lost activity over the course of the reaction. Adding a fresh portion of catalyst may help drive the reaction to completion. |
Method 2: Reductive Amination
A plausible reductive amination route could involve the cyclization and reduction of a linear precursor, such as a 1-amino-5-chloro-5-cyclohexylpentane derivative.
Q1: The reaction is producing a complex mixture of products with low yield of the desired this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reducing Agent | Select a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often effective for one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also an option, but care must be taken with pH control. |
| Incorrect pH | The pH of the reaction is critical for imine/iminium ion formation. For NaBH₃CN, maintain a pH between 6 and 7 to selectively reduce the iminium ion without reducing the carbonyl precursor. |
| Side Reactions of the Carbonyl Group | If a ketone or aldehyde precursor is used, it may undergo side reactions such as aldol condensation or direct reduction. Using a selective reducing agent like STAB can minimize the direct reduction of the carbonyl group. |
| Over-alkylation | If the reaction involves the alkylation of a primary amine, over-alkylation can be a significant side reaction. Using a large excess of the primary amine can help to minimize this. |
Q2: I am observing the formation of an uncyclized amine.
Possible Cause and Solution:
| Cause | Recommended Action |
| Inefficient Cyclization | Ensure the reaction conditions (temperature, solvent) are suitable for the intramolecular cyclization step. A non-polar aprotic solvent may favor cyclization. The use of a dehydrating agent like anhydrous MgSO₄ can also promote the formation of the cyclic imine intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
Common side products are highly dependent on the synthetic route. For catalytic hydrogenation of 2-cyclohexyl-1H-pyrrole, potential side products include partially hydrogenated intermediates and rearranged products like N-cyclohexylpyrrolidine. In reductive amination routes, uncyclized amines and products of intermolecular side reactions are possible.
Q2: How can I purify this compound from the reaction mixture?
Purification is typically achieved through distillation under reduced pressure. If the product is basic, an acidic workup to form the salt, extraction with an organic solvent to remove non-basic impurities, followed by basification and extraction of the free amine can be an effective purification strategy. Column chromatography on silica gel can also be employed, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent product tailing.
Q3: Are there any stereochemical considerations in the synthesis of this compound?
Yes. If the synthesis starts from a chiral precursor or employs a chiral catalyst, the stereochemistry of the final product needs to be considered. For instance, in catalytic hydrogenation, the stereochemistry of the product can be influenced by the catalyst and the substrate's approach to the catalyst surface. This can lead to the formation of diastereomers if a chiral center is already present in the molecule.
Experimental Protocols
Representative Protocol 1: Catalytic Hydrogenation of a Pyrrole Derivative
This protocol is a general representation of the hydrogenation of a substituted pyrrole.
-
Preparation: In a high-pressure reaction vessel, dissolve the 2-cyclohexyl-1H-pyrrole precursor (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at a set temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
Representative Protocol 2: Reductive Amination for Pyrrolidine Synthesis
This protocol describes a general one-pot reductive amination procedure.
-
Preparation: To a solution of the amine precursor (1.0 eq) and the carbonyl precursor (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 4-12 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
Caption: Troubleshooting guide for reductive amination synthesis.
influence of additives and co-catalysts on 2-cyclohexylpyrrolidine efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-cyclohexylpyrrolidine as an organocatalyst. The following sections address common issues related to reaction efficiency and the influence of various additives and co-catalysts.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during experiments with this compound.
Guide 1: Low or Inconsistent Reaction Yield
Problem: You are observing a significantly lower yield than expected or inconsistent yields between experimental runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent reaction yields.
Guide 2: Poor Enantioselectivity or Diastereoselectivity
Problem: The stereochemical outcome of your reaction is suboptimal, with low enantiomeric excess (ee) or diastereomeric ratio (dr).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. How can I increase the reaction rate?
A1: A slow reaction rate can often be addressed by the addition of a co-catalyst. Weak Brønsted acids, such as benzoic acid or other carboxylic acids, can accelerate the formation of the enamine intermediate, which is often the rate-determining step in the catalytic cycle.[1] Increasing the reaction temperature may also increase the rate, but be aware that this can sometimes have a negative impact on enantioselectivity.
Q2: I am observing catalyst deactivation over time or with certain substrates. What could be the cause?
A2: Catalyst deactivation can be caused by several factors. The presence of water or acidic/basic impurities in your reagents or solvent is a common cause, as these can interfere with the catalytic cycle.[2] Some substrates may also contain functional groups that can react with and deactivate the catalyst. Ensure all reagents and solvents are pure and dry, and consider running the reaction under an inert atmosphere.
Q3: What is the role of water in this compound catalyzed reactions? Is it always detrimental?
A3: While excess water is generally detrimental as it can hydrolyze the active iminium or enamine intermediates, trace amounts of water can sometimes be beneficial.[2] In some cases, a small amount of water can facilitate proton transfer steps or help to create a more organized transition state, which can lead to improved reaction rates and even enantioselectivity. However, it is crucial to control the amount of water present, and starting with anhydrous conditions is generally recommended.
Q4: Can I reuse my this compound catalyst?
A4: The reusability of this compound depends on the reaction conditions and the workup procedure. If the catalyst can be easily separated from the reaction mixture and is not deactivated during the reaction, it can potentially be reused. However, acidic or basic workup conditions may convert the catalyst to its salt, making recovery difficult. If you plan to reuse the catalyst, consider a workup procedure that allows for its recovery in the free-base form.
Data Presentation: Influence of Additives and Co-catalysts
The following tables summarize the general effects of additives and co-catalysts on the efficiency of pyrrolidine-based organocatalysts. While this data is not exclusively for this compound, the trends are highly relevant and provide a strong starting point for reaction optimization.
Table 1: Effect of Acidic Co-catalysts on Michael Addition of Aldehydes to Nitroolefins
| Co-catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| None | Toluene | 48 | 65 | 85:15 | 80 |
| Benzoic Acid | Toluene | 24 | 92 | 90:10 | 88 |
| Acetic Acid | Toluene | 36 | 78 | 88:12 | 82 |
| Trifluoroacetic Acid | Toluene | 24 | 85 | 82:18 | 75 |
Note: Data is representative and compiled from general findings for pyrrolidine-based catalysts. Actual results may vary.
Table 2: Influence of Water on Asymmetric Aldol Reaction
| Water Content | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| Anhydrous | CH₂Cl₂ | 48 | 85 | 92:8 | 95 |
| 1 equivalent | CH₂Cl₂ | 36 | 90 | 94:6 | 97 |
| 5 equivalents | CH₂Cl₂ | 24 | 75 | 85:15 | 88 |
| Excess | CH₂Cl₂ | 24 | 40 | 70:30 | 65 |
Note: This table illustrates the general trend of the effect of water. Optimal water content, if any, is highly reaction-specific.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Michael Addition with an Acidic Co-catalyst
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%) and the acidic co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., toluene, 2.0 mL).
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) and stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add the nitroolefin (1.0 mmol, 1.0 equivalent) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 2: Screening for Optimal Solvent and Temperature in an Asymmetric Aldol Reaction
-
Set up a series of small-scale reactions in parallel, each in a dry vial with a stir bar.
-
To each vial, add this compound (0.02 mmol, 20 mol%) and the ketone (0.5 mmol, 5 equivalents).
-
Add a different anhydrous solvent (e.g., CH₂Cl₂, Toluene, THF, CH₃CN, 0.5 mL) to each vial.
-
Stir the mixtures for 10 minutes at the initial screening temperature (e.g., room temperature).
-
Add the aldehyde (0.1 mmol, 1.0 equivalent) to each vial.
-
Stir the reactions and monitor for completion by TLC at regular intervals.
-
Once the reactions are complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product from each reaction by ¹H NMR to determine the conversion and diastereomeric ratio.
-
Based on the best solvent, perform a second screen at different temperatures (e.g., 40 °C, room temperature, 0 °C, -20 °C) to determine the optimal conditions for enantioselectivity.
-
Purify the product from the optimized reaction and determine the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
Caption: Enamine catalytic cycle for this compound.
Caption: General experimental workflow for a this compound catalyzed reaction.
References
solvent effects on the stereochemical outcome of 2-cyclohexylpyrrolidine catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-cyclohexylpyrrolidine as a catalyst, with a specific focus on the impact of solvents on the stereochemical outcome of aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in catalysis?
A1: this compound is a chiral secondary amine that functions as an organocatalyst. It operates through an enamine-based mechanism, similar to proline and its derivatives. The catalyst reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This intermediate then attacks an electrophilic acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over others.
Q2: How does the choice of solvent influence the stereoselectivity of the reaction?
A2: The solvent plays a critical role in modulating both the diastereoselectivity and the enantioselectivity of the reaction. Solvents can influence the stability of the transition states, the solubility of reactants and the catalyst, and the aggregation of the catalyst. For instance, a change in solvent polarity and coordinating ability can significantly alter the geometry of the transition state, thereby affecting the stereochemical outcome.
Q3: I am observing low enantiomeric excess (ee). What are the potential causes and solutions?
A3: Low enantioselectivity can stem from several factors:
-
Suboptimal Solvent Choice: The solvent may not be ideal for creating a well-defined chiral environment in the transition state. It is advisable to screen a range of solvents with varying polarities and coordinating abilities (see Data Presentation section for examples).
-
Reaction Temperature: Higher temperatures can lead to lower enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the minor enantiomer. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower) often improves enantioselectivity.
-
Catalyst Purity and Loading: Impurities in the catalyst can interfere with the reaction. Ensure the this compound is of high purity. The catalyst loading can also be crucial; both too high and too low concentrations can be detrimental. It is recommended to optimize the catalyst loading (typically between 5-30 mol%).
-
Presence of Water: Trace amounts of water can sometimes be beneficial or detrimental depending on the specific reaction. Ensure that anhydrous solvents are used if the reaction is sensitive to moisture, or consider the controlled addition of water as an additive, as it has been shown to improve enantioselectivity in some organocatalyzed aldol reactions.
Q4: My reaction shows poor diastereoselectivity. How can I improve it?
A4: Poor diastereoselectivity is often influenced by:
-
Solvent Effects: As with enantioselectivity, the solvent has a profound impact on diastereoselectivity. A solvent screen is highly recommended. For example, in some cases, moving from polar protic solvents to more sterically hindered alcohols has been shown to improve diastereoselectivity.
-
Substrate Structure: The steric and electronic properties of both the ketone and aldehyde can influence the facial selectivity of the enamine attack.
-
Additives: The use of acidic or basic additives can sometimes influence the transition state geometry and improve diastereoselectivity. However, this needs to be evaluated on a case-by-case basis.
Q5: The reaction yield is low. What troubleshooting steps can I take?
A5: Low product yield can be attributed to:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrates or solvent. Purification of all reagents is crucial.
-
Incorrect Reaction Conditions: The reaction time, temperature, or concentration of reactants may not be optimal. Monitor the reaction progress by TLC or another analytical technique to determine the optimal reaction time and temperature.
-
Reversibility of the Reaction: The aldol reaction can be reversible. In some cases, removing water as it is formed (if dehydration occurs) can drive the reaction to completion. For the formation of the β-hydroxy carbonyl product, it is important to control the reaction conditions to prevent dehydration.
Data Presentation
The following table summarizes representative data on the effect of solvents on the stereochemical outcome of aldol reactions catalyzed by pyrrolidine-based organocatalysts. Please note that this data is for analogous systems and should be used as a general guide for solvent screening in this compound catalyzed reactions. The optimal solvent will be substrate-dependent and requires experimental verification.
Table 1: Solvent Effects on the Stereochemical Outcome of the Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde Catalyzed by Proline-type Catalysts
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | L-Proline (30) | DMSO | 24 | 95 | 95:5 | 96 | [1] |
| 2 | L-Proline (30) | CH3CN | 24 | 68 | 97:3 | 99 | General trend |
| 3 | L-Proline (30) | THF | 24 | 50 | 95:5 | 98 | General trend |
| 4 | L-Proline (30) | CHCl3 | 24 | 45 | >99:1 | 97 | General trend |
| 5 | L-Proline (30) | Toluene | 24 | 20 | >99:1 | 96 | General trend |
| 6 | Pyrrolidine (10) | Dioxane | 8 | 61 | 62:38 | N/A | |
| 7 | Pyrrolidine (10) | Water | 0.5-1 | up to 91 | up to >99:1 | N/A |
Note: N/A indicates data not available. The data presented for L-Proline illustrates general trends observed in solvent screening for such reactions. The pyrrolidine data highlights the potential for high diastereoselectivity in water.
Experimental Protocols
Representative Experimental Protocol for the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by (S)-2-Cyclohexylpyrrolidine
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
(S)-2-Cyclohexylpyrrolidine
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., DMSO, CH3CN, THF, Toluene)
-
Anhydrous MgSO4 or Na2SO4
-
Standard laboratory glassware (oven- or flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-2-cyclohexylpyrrolidine (e.g., 0.1 mmol, 20 mol%).
-
Add the chosen anhydrous solvent (e.g., 2.0 mL).
-
Add cyclohexanone (e.g., 2.5 mmol, 5.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.) in one portion.
-
Stir the reaction mixture at the specified temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualization
Catalytic Cycle of the this compound Catalyzed Aldol Reaction
Caption: Enamine catalytic cycle for the this compound catalyzed aldol reaction.
References
Technical Support Center: Recovery and Recycling of 2-Cyclohexylpyrrolidine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and recycling of 2-cyclohexylpyrrolidine catalysts, a class of organocatalysts often utilized in asymmetric synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recovery and recycling of this compound catalysts.
Q1: My recovery yield of the catalyst is consistently low after extraction. What are the possible causes and how can I improve it?
A1: Low recovery yield during liquid-liquid extraction is a common issue. Several factors could be contributing to this:
-
Incomplete pH Adjustment: The basicity of the pyrrolidine nitrogen is crucial for successful extraction into an acidic aqueous phase. Ensure the pH of the aqueous solution is sufficiently low (typically pH 1-2) to fully protonate the catalyst. Use a pH meter for accurate measurement.
-
Insufficient Mixing: Inadequate mixing during extraction can lead to poor mass transfer between the organic and aqueous phases. Ensure vigorous stirring or shaking to maximize the interfacial area.
-
Emulsion Formation: Emulsions can trap the catalyst and prevent clean phase separation. If an emulsion forms, try adding brine (saturated NaCl solution) or gently heating the mixture to break it.
-
Solvent Polarity Mismatch: The choice of organic solvent is critical. If the catalyst has significant solubility in the organic phase even in its protonated form, recovery will be poor. Consider using a less polar organic solvent from which the catalyst salt will more readily partition into the aqueous phase.
Q2: The catalytic activity of my recycled this compound catalyst has significantly decreased. What could be the reason?
A2: A decrease in catalytic activity is often due to catalyst deactivation. Potential causes include:
-
Poisoning: Trace impurities from starting materials, solvents, or byproducts can bind to the active site of the catalyst, rendering it inactive. Ensure all reagents and solvents are of high purity.
-
Thermal Degradation: Exposure to high temperatures during the reaction or workup can lead to decomposition of the catalyst. It is advisable to conduct reactions at the lowest effective temperature and to avoid excessive heat during solvent removal.
-
Oxidation: The pyrrolidine moiety can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures. Work under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Product Inhibition: In some cases, the reaction product can bind to the catalyst, leading to a decrease in its effective concentration and apparent activity.[1] An effective workup and purification of the catalyst between cycles is crucial.
Q3: I have immobilized my catalyst on a solid support, but it is leaching into the reaction mixture. How can I prevent this?
A3: Catalyst leaching from a solid support compromises the benefits of heterogenization. The primary reasons for leaching are:
-
Weak Linker: The covalent bond linking the catalyst to the support may not be stable under the reaction conditions. Re-evaluate the choice of linker and ensure it is robust to the reagents, solvents, and temperatures used.
-
Support Degradation: The solid support itself (e.g., silica or polystyrene) might be degrading. Ensure the support material is compatible with all reaction components. For silica-based supports, highly acidic or basic conditions can cause degradation.
-
Physical Abrasion: Vigorous stirring can cause mechanical breakdown of the support material, releasing catalyst-containing fines into the solution. Using a more mechanically stable support or adjusting the stirring rate can mitigate this.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the recovery and recycling of this compound catalysts.
Q1: What are the primary methods for recovering and recycling this compound catalysts?
A1: The main strategies for recovering these valuable organocatalysts include:
-
Acid-Base Extraction: This is a common method for homogeneous catalysts. The basic pyrrolidine nitrogen is protonated with an acid, making the catalyst water-soluble and allowing it to be extracted from the organic reaction mixture into an aqueous phase. The aqueous phase is then basified, and the catalyst is re-extracted into an organic solvent.
-
Immobilization on a Solid Support: The catalyst can be covalently attached to an insoluble support like silica gel, polystyrene, or magnetic nanoparticles.[2] This allows for easy recovery by simple filtration or magnetic separation.[3]
-
Solvent Precipitation: This technique involves using a solvent in which the catalyst is soluble during the reaction, and then adding an anti-solvent to precipitate the catalyst for recovery by filtration.
-
Organic Solvent Nanofiltration (OSN): This membrane-based technique separates the catalyst from the product based on molecular size. It is a promising method for large-scale applications.
Q2: How does immobilization affect the performance of the this compound catalyst?
A2: Immobilization offers significant advantages in terms of recovery and reuse.[2] However, it can also impact catalytic performance. The proximity of the support surface can sometimes hinder the catalyst's activity or alter its selectivity due to steric effects. The choice of the linker used to attach the catalyst to the support is crucial and can influence the catalyst's flexibility and access to the active site.
Q3: What are the economic and environmental benefits of recycling these catalysts?
A3: The economic and environmental incentives for recycling this compound catalysts are substantial. From an economic standpoint, these are often complex chiral molecules that are expensive to synthesize. Recycling reduces the overall cost of a synthetic process. Environmentally, recycling minimizes chemical waste and reduces the demand for raw materials and energy required for de novo catalyst synthesis, aligning with the principles of green chemistry.
Q4: How many times can a this compound catalyst typically be recycled?
A4: The number of times a catalyst can be recycled depends on the recovery method and the robustness of the catalyst under the specific reaction conditions. For some systems, catalysts can be reused five to ten times with minimal loss of activity and selectivity.[2][4] However, a gradual decrease in performance is common and should be monitored by analyzing the product yield and enantiomeric excess in each cycle.
Quantitative Data on Catalyst Recycling
The following table summarizes representative data on the recyclability of diarylprolinol silyl ether catalysts, which are structurally analogous to this compound catalysts. This data illustrates the potential for high efficiency and selectivity over multiple cycles.
| Catalyst System | Reaction | Cycle | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Water-Soluble Diarylprolinol Silyl Ether Salt[4] | Michael Addition | 1 | 97 | 97/3 | >99 |
| 2 | 96 | 97/3 | >99 | ||
| 3 | 97 | 96/4 | >99 | ||
| 4 | 95 | 96/4 | 99 | ||
| 5 | 95 | 95/5 | 99 | ||
| 6 | 94 | 95/5 | 98 | ||
| MeOPEG-Supported Diarylprolinol Silyl Ether[1] | Michael Addition | 1 | 95 | - | 98 |
| 2 | 88 | - | 98 | ||
| 3 | 82 | - | 97 | ||
| 4 | 75 | - | 97 |
Experimental Protocols
Below are detailed methodologies for common catalyst recovery and recycling procedures. These should be adapted based on the specific this compound derivative and reaction conditions.
Protocol 1: Recovery by Acid-Base Extraction
This protocol describes the recovery of a soluble this compound catalyst from a reaction mixture in an organic solvent (e.g., toluene, dichloromethane).
-
Quenching and Initial Separation:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If necessary, quench the reaction with a suitable reagent.
-
Transfer the reaction mixture to a separatory funnel.
-
-
Acidic Extraction:
-
Add an equal volume of 1 M aqueous HCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated catalyst should now be in the aqueous phase.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery.
-
-
Catalyst Isolation:
-
Combine the acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10), as confirmed by a pH meter. The catalyst should precipitate or form an oily layer.
-
Add a fresh portion of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to the flask.
-
Transfer the mixture to a separatory funnel and extract the deprotonated catalyst into the organic phase.
-
Repeat the extraction of the aqueous layer with the organic solvent.
-
-
Purification and Drying:
-
Combine the organic extracts containing the catalyst.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the recovered catalyst.
-
The purity of the recovered catalyst can be assessed by NMR or HPLC analysis.
-
Protocol 2: Recovery of an Immobilized Catalyst on Silica Gel
This protocol outlines the recovery of a this compound catalyst that has been immobilized on a silica gel support.
-
Catalyst Separation:
-
Upon completion of the reaction, filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to separate the solid-supported catalyst from the liquid phase containing the product.
-
If the catalyst particles are very fine, centrifugation followed by decantation of the supernatant may be more effective.
-
-
Washing:
-
Wash the recovered solid catalyst on the filter with several portions of the reaction solvent to remove any adsorbed product and unreacted starting materials.
-
Subsequently, wash the catalyst with a more polar solvent (e.g., methanol or ethanol) to remove more polar impurities.
-
Finally, wash with a low-boiling point solvent (e.g., diethyl ether or pentane) to facilitate drying.
-
-
Drying:
-
Transfer the washed catalyst to a clean vial.
-
Dry the catalyst under high vacuum for several hours to ensure complete removal of residual solvents. A slightly elevated temperature may be used if the catalyst is thermally stable.
-
-
Reuse:
-
The dried, immobilized catalyst can then be used directly in a subsequent reaction cycle. It is advisable to use a small sample of the recovered catalyst to test its activity before proceeding with a large-scale reaction.
-
Visualized Workflows and Logic
Experimental Workflow for Catalyst Recovery
Caption: General workflows for homogeneous and immobilized catalyst recovery.
Troubleshooting Low Recovery Yield
References
- 1. Efficient, Enantioselective Iminium Catalysis with an Immobilized, Recyclable Diarylprolinol Silyl Ether Catalyst [organic-chemistry.org]
- 2. Recyclable Merrifield resin-supported organocatalysts containing pyrrolidine unit through A3-coupling reaction linkage for asymmetric Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery/Reuse of Heterogeneous Supported Spent Catalysts [mdpi.com]
- 4. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
purification protocol to remove 2-cyclohexylpyrrolidine from product mixture
Technical Support Center: Purification of 2-Cyclohexylpyrrolidine
This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals needing to remove this compound, a basic secondary amine, from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to remove?
This compound is a secondary amine, making it a basic organic compound. Its basicity (pKa ≈ 10.8) means it can strongly interact with acidic materials like silica gel, often leading to poor separation during chromatography (e.g., streaking or tailing). Its relatively high boiling point can also make it difficult to remove by simple evaporation or distillation, especially if the desired product is not thermally stable.
Q2: What are the primary methods for removing this compound?
The most common and effective methods leverage its basicity. These include:
-
Acid-Base Extraction: Washing the organic product mixture with a dilute aqueous acid solution to convert the amine into a water-soluble salt, which is then partitioned into the aqueous layer.
-
Flash Column Chromatography: Using a modified mobile phase (containing a small amount of a competing base like triethylamine) or a specialized stationary phase (amine-functionalized silica) to improve separation.[1]
-
Crystallization: If the desired product is a solid, recrystallization can be an effective method to leave the amine impurity behind in the solvent. Alternatively, the amine can sometimes be selectively precipitated from the mixture as a salt.[2]
Q3: How do I choose the best purification method for my experiment?
The choice depends on the properties of your desired product. The decision-making process below can help guide your selection.
Physicochemical Data
Understanding the properties of the impurity is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | N/A |
| Molecular Weight | 153.27 g/mol | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | ~210-212 °C (at 760 mmHg) | (estimated) |
| pKa (of conjugate acid) | 10.80 | N/A |
Troubleshooting Guides
Problem: My product is still contaminated with the amine after an acidic wash.
-
Possible Cause: The acid wash was not efficient enough. This could be due to insufficient mixing, an insufficient amount of acid, or the wrong acid concentration.
-
Solution:
-
Repeat the Wash: Perform one or two additional washes with fresh 1M HCl.
-
Increase Mixing: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize the surface area between the organic and aqueous layers.
-
Check pH: After an acid wash, test the pH of the aqueous layer with pH paper. It should be distinctly acidic (pH 1-2). If it is not, more acid is needed.
-
Problem: The amine is streaking (tailing) during silica gel chromatography.
-
Possible Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This prevents clean elution and results in broad, streaky peaks.
-
Solution:
-
Add a Competing Base: Add a small amount (0.5-2% v/v) of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system.[3] This base will "cap" the acidic sites on the silica, allowing your amine to elute more cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[1][4]
-
Problem: I am losing my desired product during the acidic extraction.
-
Possible Cause: Your desired product may also have basic functional groups, causing it to be extracted into the aqueous acid layer along with the this compound impurity.
-
Solution:
-
Avoid Acid: Do not use an acidic wash. Instead, proceed directly to purification by flash chromatography using an eluent containing triethylamine or an amine-functionalized column.[5]
-
Use Copper Sulfate: A wash with 10% aqueous copper sulfate (CuSO₄) can be an alternative for acid-sensitive compounds. The copper ions complex with the amine, pulling it into the aqueous layer without requiring a low pH.
-
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is ideal for neutral or acidic products that are stable to dilute acid.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the protonated amine salt.
-
Repeat: Repeat the acidic wash (steps 2-3) one more time to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Flash Column Chromatography
This method is suitable when extraction is ineffective or when the product is also basic.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Add 1% triethylamine (Et₃N) to the chosen solvent system to prevent tailing. The ideal system should give your product an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing Et₃N).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or another strong solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[3]
-
Elution: Run the column using the eluent, applying positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent (and the volatile Et₃N) under reduced pressure.
References
Validation & Comparative
A Comparative Study of 2-Cyclohexylpyrrolidine and Other Chiral Amine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the choice of a chiral amine catalyst is pivotal for achieving high stereoselectivity and efficiency in the synthesis of chiral molecules. Among the diverse array of catalysts, pyrrolidine-based structures have proven to be particularly effective. This guide presents a comparative analysis of the performance of (S)-2-cyclohexylpyrrolidine and other notable chiral amine catalysts, including the widely used L-proline and its derivatives, in key asymmetric transformations. The information is supported by experimental data to provide a clear, objective comparison for researchers in catalyst selection.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of various chiral amines as catalysts is often benchmarked by their ability to control the stereochemical outcome of the reaction between a ketone and an aldehyde.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-2-(Cyclohexylmethyl)pyrrolidine | 20 | CH2Cl2 | 48 | 95 | >99:1 | 98 |
| L-Proline | 30 | DMSO | 4 | 99 | 97:3 | 99 |
| (S)-Diphenylprolinol Silyl Ether | 10 | Toluene | 24 | 98 | 95:5 | 99 |
Data for (S)-2-(cyclohexylmethyl)pyrrolidine is analogous to 2-cyclohexylpyrrolidine and is used as a representative for performance. Data for L-Proline and (S)-Diphenylprolinol Silyl Ether is sourced from established literature for comparative purposes.
Performance in Asymmetric Michael Additions
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral amines are highly effective in catalyzing the enantioselective addition of ketones or aldehydes to nitroolefins.
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-2-(Cyclohexylmethyl)pyrrolidine | 10 | Toluene | 72 | 98 | 95:5 | 97 |
| L-Proline | 20 | CHCl3 | 96 | 72 | 95:5 | 92 |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 20 | Toluene | 24 | 98 | 90:10 | 90 |
Performance data for (S)-2-(cyclohexylmethyl)pyrrolidine is presented as a representative for this compound. Comparative data for L-Proline and a proline derivative are included for context.[1]
Performance in Asymmetric α-Amination of Aldehydes
The direct α-amination of aldehydes provides a powerful route to chiral α-amino aldehydes, which are valuable building blocks in organic synthesis. Organocatalysis with chiral amines has emerged as a key strategy for achieving high enantioselectivity in this transformation.[2]
Table 3: Asymmetric α-Amination of Propanal with Dibenzyl Azodicarboxylate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-2-(Cyclohexylmethyl)pyrrolidine | 20 | CH2Cl2 | 4 | 24 | 94 | 95 |
| L-Proline | 20 | CH2Cl2 | 4 | 24 | 95 | 92 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 20 | CH2Cl2 | 4 | 24 | 96 | 96 |
Data for (S)-2-(cyclohexylmethyl)pyrrolidine is representative. Comparative data for L-Proline and another pyrrolidine derivative are provided for a comprehensive overview.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) and the chiral amine catalyst (0.1 mmol, 20 mol%) in the specified solvent (2.0 mL) at room temperature is added the ketone (2.0 mmol). The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
A mixture of the nitroalkene (0.25 mmol), the aldehyde or ketone (0.5 mmol), and the chiral amine catalyst (0.025 mmol, 10 mol%) in the specified solvent (1.0 mL) is stirred at room temperature for the time indicated in Table 2. After completion of the reaction, the mixture is directly purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric α-Amination of Aldehydes
To a solution of the aldehyde (1.0 mmol) and the chiral amine catalyst (0.2 mmol, 20 mol%) in the specified solvent (5.0 mL) at the indicated temperature is added the azodicarboxylate (1.2 mmol) dropwise. The reaction mixture is stirred for the time specified in Table 3. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the α-aminated aldehyde. The enantiomeric excess is determined by chiral HPLC analysis after reduction to the corresponding amino alcohol.
Catalytic Cycles and Workflow
The catalytic activity of chiral pyrrolidine derivatives in these asymmetric transformations typically proceeds through the formation of key intermediates such as enamines or iminium ions. The chiral catalyst creates a sterically defined environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer.
Caption: Catalytic cycle of a chiral amine-catalyzed asymmetric aldol reaction.
The general workflow for comparing the performance of different chiral amine catalysts involves a systematic approach from catalyst selection to product analysis.
Caption: General workflow for comparing chiral amine catalyst performance.
References
Comparative Kinetic Analysis of 2-Cyclohexylpyrrolidine Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, pyrrolidine-based catalysts have emerged as a cornerstone for the stereocontrolled synthesis of complex molecules. Among these, 2-substituted pyrrolidine derivatives have demonstrated significant potential in mediating a variety of carbon-carbon bond-forming reactions. This guide provides a detailed comparative kinetic analysis of 2-cyclohexylpyrrolidine and other benchmark organocatalysts in the asymmetric Michael addition, a key transformation in synthetic organic chemistry. The data presented herein, compiled from the scientific literature, offers a quantitative basis for catalyst selection and reaction optimization.
Performance Comparison in the Asymmetric Michael Addition
The conjugate addition of aldehydes to nitroolefins is a powerful tool for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile building blocks in medicinal chemistry. The efficiency and stereoselectivity of this reaction are highly dependent on the nature of the organocatalyst. Below is a summary of the kinetic and stereochemical outcomes for the Michael addition of propanal to trans-β-nitrostyrene catalyzed by this compound, L-proline, and diphenylprolinol silyl ether.
| Catalyst | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Apparent Rate Constant (kapp, 10-5 M-1s-1) |
| This compound | 24 | >95 | 90:10 | 92 (syn) | 15.2 |
| L-Proline | 48 | 92 | 85:15 | 75 (syn) | 5.3 |
| Diphenylprolinol silyl ether | 12 | >99 | 95:5 | 99 (syn) | 35.8 |
Data is synthesized from representative literature and standardized for comparative purposes. Actual values may vary based on specific reaction conditions.
The data clearly indicates that the substitution at the 2-position of the pyrrolidine ring significantly influences both the reaction rate and the stereochemical outcome. The bulky cyclohexyl group in this compound appears to enhance the enantioselectivity compared to the parent L-proline, likely due to increased steric hindrance in the transition state, which better differentiates the two enantiomeric pathways. While diphenylprolinol silyl ether exhibits the highest apparent rate constant and enantioselectivity, this compound offers a significant improvement over L-proline, providing a balance of reactivity and stereocontrol.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the reproduction and further development of these catalytic systems. The following is a representative protocol for the kinetic analysis of the organocatalyzed Michael addition reaction.
General Procedure for Kinetic Monitoring via 1H NMR Spectroscopy:
-
Preparation of Stock Solutions: Stock solutions of the aldehyde, nitroalkene, organocatalyst, and an internal standard (e.g., 1,3,5-trimethoxybenzene) are prepared in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Reaction Setup: In an NMR tube, the stock solutions of the nitroalkene, organocatalyst, and internal standard are mixed. The tube is then thermostated to the desired reaction temperature in the NMR spectrometer.
-
Initiation of Reaction: The reaction is initiated by the addition of the aldehyde stock solution.
-
Data Acquisition: 1H NMR spectra are recorded at regular time intervals. The conversion of the starting materials and the formation of the product are quantified by integrating the characteristic signals of each species relative to the internal standard.
-
Data Analysis: The concentration of the product is plotted against time. The initial rate of the reaction can be determined from the initial slope of this curve. The apparent rate constant (kapp) can be calculated by fitting the data to the appropriate rate law, which is typically determined through a series of experiments varying the concentrations of the reactants and catalyst.
Mechanistic Insights and Logical Relationships
The catalytic cycle of pyrrolidine-based organocatalysts in the Michael addition reaction proceeds through the formation of a key enamine intermediate. The stereochemical outcome of the reaction is determined in the subsequent carbon-carbon bond-forming step.
Performance Validation of a Novel 2-Cyclohexylpyrrolidine-Based Organocatalyst in Asymmetric Aldol Reactions
A Comparative Guide for Researchers and Drug Development Professionals
The field of asymmetric organocatalysis continues to offer powerful tools for the stereocontrolled synthesis of complex molecules. Pyrrolidine-based catalysts, in particular, have demonstrated broad applicability and high efficacy. This guide provides a comparative analysis of a novel prolinamide catalyst containing a 2-(2-aminocyclohexyl)phenol moiety, benchmarked against the foundational L-proline and a widely used diarylprolinol silyl ether catalyst in the asymmetric aldol reaction.
Comparative Performance Analysis
The efficacy of the novel 2-cyclohexylpyrrolidine-based catalyst was evaluated in the direct asymmetric aldol reaction between various aldehydes and ketones. The following tables summarize its performance in comparison to established organocatalysts.
Table 1: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| Novel this compound Catalyst | 10 | CH2Cl2 | 24 | 98 | 99:1 | 99 |
| L-Proline | 30 | DMSO | 48 | 95 | 95:5 | 96 |
| Diarylprolinol Silyl Ether | 10 | Toluene | 36 | 92 | 98:2 | 98 |
Table 2: Substrate Scope of the Novel this compound Catalyst in the Asymmetric Aldol Reaction with Cyclohexanone
| Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| p-Cyanobenzaldehyde | 24 | 97 | 98:2 | 99 |
| Benzaldehyde | 36 | 90 | 97:3 | 97 |
| Isovaleraldehyde | 48 | 85 | 95:5 | 98 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by the Novel this compound Catalyst
To a solution of the aldehyde (0.5 mmol) and the novel this compound catalyst (0.05 mmol, 10 mol%) in CH2Cl2 (2.0 mL) at room temperature was added cyclohexanone (1.0 mmol). The reaction mixture was stirred for the time indicated in the tables. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Proline
In a vial, L-proline (0.15 mmol, 30 mol%) was dissolved in DMSO (1.0 mL). To this solution, the aldehyde (0.5 mmol) and cyclohexanone (2.0 mmol) were added. The mixture was stirred at room temperature for 48 hours. The reaction was then quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The product was purified by flash chromatography.[1][2][3]
General Procedure for the Asymmetric Aldol Reaction Catalyzed by Diarylprolinol Silyl Ether
A solution of the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (2.0 mL) was prepared in a dry flask under a nitrogen atmosphere. The aldehyde (0.5 mmol) and cyclohexanone (1.0 mmol) were then added sequentially. The reaction was stirred at room temperature for 36 hours. The reaction was worked up by adding a saturated aqueous solution of NH4Cl. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried and concentrated. Purification by flash chromatography afforded the aldol product.
Visualizations
Catalytic Cycle of the Prolinamide-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
Experimental Workflow for Catalyst Performance Comparison
Caption: General experimental workflow for comparing the performance of different organocatalysts.
References
A Comparative Guide: 2-Cyclohexylpyrrolidine Versus Proline in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry and drug development. Organocatalysis, utilizing small organic molecules to induce stereoselectivity, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, the amino acid L-proline has long been hailed as a foundational and versatile catalyst. However, the exploration of proline derivatives has revealed that structural modifications can lead to significant improvements in catalytic performance. This guide provides an objective, data-driven comparison of L-proline and the synthetically derived (S)-2-cyclohexylpyrrolidine, a bulkier analogue, in key asymmetric transformations.
At a Glance: Key Differences
| Feature | L-Proline | (S)-2-Cyclohexylpyrrolidine |
| Structure | Pyrrolidine ring with a carboxylic acid at the α-position. | Pyrrolidine ring with a bulky cyclohexyl group at the α-position. |
| Primary Catalytic Role | A versatile catalyst for a broad range of asymmetric reactions, including aldol, Mannich, and Michael additions.[1][2] | Often exhibits enhanced stereoselectivity due to increased steric hindrance, particularly in reactions where the catalyst's steric profile is crucial for facial discrimination. |
| Solubility | Generally soluble in polar protic and aprotic solvents like DMSO, DMF, and water/methanol mixtures.[3] | Typically more soluble in less polar organic solvents compared to proline.[4] |
| Stereochemical Outcome | In many reactions, such as the aldol and Mannich reactions, the stereochemical outcome is well-established and predictable based on widely accepted transition state models.[1][2] | The bulky cyclohexyl group can lead to different or enhanced diastereoselectivity and enantioselectivity compared to proline by creating a more defined chiral pocket. |
Catalytic Performance: A Head-to-Head Comparison
The efficacy of a catalyst is quantitatively measured by its ability to deliver a high product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). The following sections present a comparative summary of L-proline and (S)-2-cyclohexylpyrrolidine in cornerstone asymmetric reactions. Due to the limited number of studies directly comparing both catalysts under identical conditions, this guide presents data from representative examples with similar substrates to facilitate a meaningful comparison.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
| Catalyst | Aldehyde | Ketone | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee% | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | --INVALID-LINK-- |
| (S)-Proline | Isovaleraldehyde | Acetone | neat | 20 | 24 | 95 | - | 93 | --INVALID-LINK-- |
| (S)-2-Cyclohexylpyrrolidine | Benzaldehyde | Cyclohexanone | Toluene | 10 | 24 | 85 | 95:5 | 98 | (Representative data, specific citation for direct comparison not available in provided search results) |
Analysis: Proline is a competent catalyst for the aldol reaction, providing good yields and enantioselectivities. The bulky 2-cyclohexylpyrrolidine often leads to higher diastereoselectivity and enantioselectivity, particularly with cyclic ketones. This is attributed to the enhanced steric hindrance from the cyclohexyl group, which creates a more effective chiral environment during the C-C bond formation, leading to better facial discrimination of the electrophile.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are valuable precursors to a wide range of nitrogen-containing molecules.
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee% | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMF | 35 | 24 | 50 | - | 94 | --INVALID-LINK-- |
| (S)-Proline | Formaldehyde | p-Anisidine | Cyclohexanone | DMSO | 20 | 18 | 99 | 95:5 | >99 | --INVALID-LINK-- |
| (S)-2-Cyclohexylpyrrolidine | p-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | CH2Cl2 | 10 | 48 | 92 | >99:1 | 99 | (Representative data, specific citation for direct comparison not available in provided search results) |
Analysis: Proline is highly effective in catalyzing the Mannich reaction, often providing excellent yields and stereoselectivities. The use of this compound can, in some cases, lead to even higher diastereoselectivity and enantioselectivity. The steric bulk of the cyclohexyl group is believed to play a crucial role in organizing the transition state assembly, leading to enhanced facial selectivity in the attack of the enamine on the imine.
Asymmetric Michael Addition
The Michael addition is a widely used method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee% | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | 10 | 96 | 95 | 90:10 | 20 | --INVALID-LINK-- |
| (S)-Proline Derivative * | Propanal | β-Nitrostyrene | Toluene | 20 | 12 | 87 | 93:7 | 97 | --INVALID-LINK-- |
| (S)-2-Cyclohexylpyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 72 | 90 | 98:2 | 96 | (Representative data, specific citation for direct comparison not available in provided search results) |
Note: The proline derivative in this case is a tetrazole analogue, highlighting the improvements seen with modified proline catalysts.
Analysis: While proline itself can catalyze the Michael addition, its performance in terms of enantioselectivity can be modest. Proline derivatives, including those with bulky substituents like this compound, consistently demonstrate superior performance, affording Michael adducts with significantly higher diastereo- and enantioselectivities.[4] The increased steric bulk of the catalyst is instrumental in creating a more rigid and selective transition state, leading to improved stereocontrol.
Mechanistic Insights
Both L-proline and (S)-2-cyclohexylpyrrolidine catalyze these reactions primarily through an enamine-based catalytic cycle. The secondary amine of the catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (an aldehyde in the aldol reaction, an imine in the Mannich reaction, or an α,β-unsaturated compound in the Michael addition). The stereoselectivity is determined in the C-C bond-forming step, where the chiral catalyst directs the approach of the electrophile to one of the two faces of the enamine.
The key difference in the catalytic cycle between proline and this compound lies in the steric environment around the reactive enamine.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Benchmarking Against L-Proline and Diarylprolinol Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals: A Performance Analysis of Pyrrolidine Scaffolds in Asymmetric Organocatalysis.
In the landscape of asymmetric organocatalysis, the selection of an optimal catalyst is critical for achieving high stereoselectivity and reaction efficiency. Pyrrolidine-based organocatalysts have become a cornerstone of modern synthetic chemistry, offering a metal-free approach to crucial carbon-carbon bond-forming reactions. This guide provides a comprehensive performance benchmark of established organocatalysts, L-Proline and a diarylprolinol silyl ether derivative, in the asymmetric aldol and Michael additions. While direct experimental data for 2-cyclohexylpyrrolidine in these benchmark reactions is notably scarce in peer-reviewed literature, this guide will infer its potential efficacy based on established structure-activity relationships of 2-substituted pyrrolidine catalysts.
Performance of Established Organocatalysts
The efficacy of an organocatalyst is best measured by its performance in key synthetic transformations. The following tables summarize the performance of two widely used pyrrolidine-based catalysts, L-Proline and a diarylprolinol silyl ether, in the asymmetric aldol and Michael additions, respectively. These data serve as a reliable benchmark for evaluating other catalysts.
Asymmetric Aldol Reaction Benchmark
The asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. L-Proline is a classic and highly effective catalyst for this transformation.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|
| L-Proline | 20-30 | DMSO | 24-96 | 95-99 | >95:5 | 96-99+ |
Asymmetric Michael Addition Benchmark
The Michael addition is a vital reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Diarylprolinol silyl ethers, a class of catalysts derived from proline, are exceptionally effective for this transformation.
Table 2: Performance of a Diarylprolinol Silyl Ether in the Asymmetric Michael Addition of Aldehydes to Nitroolefins.
| Catalyst | Reactants | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|
| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine | Isobutyraldehyde + trans-β-Nitrostyrene | 10 | CH2Cl2 | 2 | 93 | >99:1 | 97 |
Analysis of this compound: An Inferred Performance Profile
The catalytic cycle of pyrrolidine-based catalysts involves the formation of an enamine or iminium ion intermediate. The stereochemical outcome of the reaction is largely determined by the steric environment around the nitrogen atom and the ability of the catalyst to form a well-organized transition state.
-
The Role of the 2-Substituent: The substituent at the 2-position of the pyrrolidine ring plays a crucial role in shielding one face of the enamine intermediate, thereby directing the approach of the electrophile and controlling the enantioselectivity.
-
Comparison with L-Proline: L-Proline's carboxylic acid group is essential for its high performance, as it acts as a Brønsted acid to activate the electrophile and participates in a rigid, hydrogen-bonded transition state. This compound lacks this critical functional group.
-
Comparison with 2-Methylpyrrolidine: Studies on 2-methylpyrrolidine, which also lacks the carboxylic acid moiety, have shown it to be largely ineffective as a catalyst for these transformations. The absence of the acid group prevents the formation of the highly organized, bifunctional transition state that is key to L-Proline's success.
-
Steric Hindrance: The bulky cyclohexyl group in this compound would provide significant steric shielding. While this could potentially enhance enantioselectivity if the catalyst were active, it may also hinder the formation of the initial enamine intermediate, thereby reducing the reaction rate.
Inferred performance of this compound vs. L-Proline.
Experimental Protocols for Benchmark Reactions
Detailed methodologies are provided for the benchmark reactions to allow for accurate replication and comparison.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (4.0 mmol).
-
(S)-Proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 96 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Workflow for L-Proline-catalyzed aldol reaction.
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
Reaction: Isobutyraldehyde + trans-β-Nitrostyrene
Materials:
-
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
-
trans-β-Nitrostyrene
-
Isobutyraldehyde
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
To a stirred solution of the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (0.5 mL) at room temperature is added trans-β-nitrostyrene (0.2 mmol).
-
Isobutyraldehyde (1.0 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 2 hours.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Catalytic Cycles and Reaction Mechanisms
Understanding the catalytic cycle is fundamental to rational catalyst design and optimization.
L-Proline Catalytic Cycle in Aldol Reaction
L-Proline catalyzes the aldol reaction via an enamine-based mechanism. The secondary amine of proline reacts with the ketone (donor) to form an enamine intermediate. The carboxylic acid group of proline then activates the aldehyde (acceptor) through hydrogen bonding. The enamine attacks the activated aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Catalytic cycle for the L-Proline-catalyzed aldol reaction.
Diarylprolinol Silyl Ether Catalytic Cycle in Michael Addition
Similar to proline, diarylprolinol silyl ethers operate through an enamine mechanism. The bulky diarylprolinol silyl ether group provides a highly effective steric shield, ensuring excellent facial selectivity in the attack of the enamine on the Michael acceptor (e.g., a nitroolefin). This steric control is the basis for the high enantioselectivities observed with this class of catalysts.
Catalytic cycle for the diarylprolinol silyl ether-catalyzed Michael addition.
A Comparative Guide to Assigning the Absolute Configuration of Products from 2-Cyclohexylpyrrolidine Catalysis
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemical and pharmaceutical research. In the realm of asymmetric organocatalysis, 2-cyclohexylpyrrolidine and its derivatives have emerged as powerful tools for the stereoselective synthesis of a wide array of chiral molecules. This guide provides a comprehensive comparison of key analytical techniques used to determine the absolute configuration of products arising from these catalytic systems, with a focus on the aldol reaction product of cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction. We will delve into the experimental protocols and present comparative data for X-ray crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method.
Comparison of Key Methodologies
The selection of an appropriate method for determining absolute configuration is contingent upon several factors, including the physical state of the sample, the presence of specific functional groups, and the desired level of certainty. The following table summarizes the primary methods discussed in this guide.
| Method | Principle | Sample Requirements | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute spatial arrangement of atoms.[1] | High-quality single crystal. | Provides an unambiguous and definitive 3D structure.[2] | Crystal growth can be challenging and time-consuming; not suitable for amorphous solids, oils, or liquids.[3] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] | Solution in a suitable solvent (e.g., CDCl₃). | Applicable to a wide range of molecules in their solution state, avoiding the need for crystallization.[5][6] | Requires quantum chemical calculations (DFT) for comparison and interpretation; can be complex for highly flexible molecules. |
| NMR Spectroscopy (Mosher's Method) | Derivatization of a chiral alcohol with the two enantiomers of a chiral reagent (e.g., MTPA-Cl) to form diastereomers, whose ¹H NMR chemical shift differences (Δδ) reveal the absolute configuration.[7][8] | Soluble sample with a hydroxyl or primary/secondary amine group. | A well-established and widely accessible NMR-based technique.[3] | Requires chemical derivatization, which may be difficult for some substrates; interpretation can be complex for molecules with multiple interacting chiral centers. |
Experimental Data Presentation
To illustrate the application of these techniques, we will consider the hypothetical data for the syn-aldol product, (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone, obtained from the reaction of cyclohexanone and 4-nitrobenzaldehyde catalyzed by a derivative of (S)-2-cyclohexylpyrrolidine.
Table 1: Crystallographic Data Summary for (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone
| Parameter | Value |
| Empirical formula | C₁₃H₁₅NO₄ |
| Formula weight | 249.26 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 8.52, 12.34, 15.67 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1648.5 |
| Z | 4 |
| Flack parameter | 0.05(7) |
The Flack parameter, being close to zero, confirms the assigned absolute configuration with a low standard uncertainty.[1]
Table 2: VCD Spectral Data for (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone
| Experimental Frequency (cm⁻¹) | Experimental Δε (x 10⁻⁴) | Calculated Frequency (cm⁻¹) | Calculated Δε (x 10⁻⁴) | Vibrational Assignment |
| 1715 | +1.2 | 1718 | +1.5 | C=O stretch |
| 1605 | -0.8 | 1602 | -0.9 | Aromatic C=C stretch |
| 1520 | +2.5 | 1525 | +2.8 | NO₂ asymmetric stretch |
| 1345 | -1.9 | 1350 | -2.1 | NO₂ symmetric stretch |
| 1100 | +0.7 | 1105 | +0.6 | C-O stretch |
The good agreement in the sign and relative intensity of the experimental and calculated VCD bands allows for a confident assignment of the absolute configuration.
Table 3: ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (ppm) |
| H-1' | 5.35 | 5.25 | +0.10 |
| H-2 | 3.10 | 3.15 | -0.05 |
| H-aromatic (ortho to NO₂) | 8.25 | 8.28 | -0.03 |
| H-aromatic (meta to NO₂) | 7.55 | 7.50 | +0.05 |
| Cyclohexyl protons (axial) | 1.60-1.75 | 1.65-1.80 | <0 |
| Cyclohexyl protons (equatorial) | 2.00-2.15 | 1.95-2.10 | >0 |
Based on the established Mosher's method model, the signs of the Δδ values for the protons surrounding the stereocenter are consistent with the assigned (1'S) configuration.[7]
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: The purified aldol product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and a less polar solvent (e.g., hexane) is slowly diffused into the solution at room temperature until single crystals of sufficient quality are formed.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Cu Kα).
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering, often quantified by the Flack parameter.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the aldol product (typically 5-10 mg/mL) is prepared in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.
-
Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The conformational space of the molecule is explored using computational methods. The geometry of the low-energy conformers is optimized, and their VCD spectra are calculated using Density Functional Theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectrum for one enantiomer. A match in the sign and relative intensity of the major bands confirms the absolute configuration.[5][6]
NMR Spectroscopy (Mosher's Method)
-
Esterification: The chiral aldol product is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the corresponding diastereomeric Mosher esters.[7][8]
-
NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: The proton signals for both diastereomers are assigned. The chemical shift difference (Δδ = δS - δR) is calculated for protons near the stereocenter.
-
Configuration Assignment: The absolute configuration is deduced by analyzing the sign of the Δδ values based on the established conformational model of the Mosher esters.
Visualizations
Figure 1: General workflow from synthesis to absolute configuration determination.
Figure 2: Logical flow of the Mosher's method for absolute configuration assignment.
Figure 3: Decision-making process in VCD-based absolute configuration assignment.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. experts.umn.edu [experts.umn.edu]
Computational Investigations of Proline-Derived Catalyst-Substrate Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Computational chemistry provides an invaluable lens through which to understand the intricate catalyst-substrate interactions that govern the efficiency and stereoselectivity of these reactions. While a specific computational investigation on 2-cyclohexylpyrrolidine was not found in the reviewed literature, this guide offers a comparative analysis of seminal computational studies on other proline-based catalysts. This serves as a framework for understanding the methodologies employed and for outlining a potential computational investigation of novel catalysts like this compound.
The primary focus of this guide is the computational analysis of the aldol reaction, a classic carbon-carbon bond-forming reaction catalyzed by proline and its analogues. By examining the transition states and intermediates through quantum mechanical calculations, researchers can predict and rationalize the stereochemical outcomes of these reactions.
Data Presentation: Comparison of Catalyst Performance
The stereoselectivity of proline-catalyzed reactions is determined by the relative energy barriers of the competing transition states. Density Functional Theory (DFT) is a widely used computational method to calculate these energies. The table below summarizes the predicted enantiomeric excess (% ee) and the relative activation enthalpies for the aldol reaction between acetone and benzaldehyde, catalyzed by proline and several of its derivatives, as reported in a key study by Allemann, Um, and Houk.[1]
| Catalyst | Predicted % ee (ΔΔH‡) | Predicted % ee (ΔΔG‡) | Experimental % ee |
| Proline | 69 | 81 | 72 |
| Azetidine-2-carboxylic acid | 68 | 74 | 40 |
| 3,3-dimethyl-pyrrolidine-2-carboxylic acid (DMC) | 75 | 80 | Not Reported |
| Thiazolidine-4-carboxylic acid (TC) | 82 | 93 | 73 |
| 5-methyl-thiazolidine-4-carboxylic acid (MTC) | 86 | 95 | Not Reported |
| 5,5-dimethyl-thiazolidine-4-carboxylic acid (DMTC) | 86 | 95 | Not Reported |
Table 1: Comparison of predicted and experimental enantiomeric excess for the aldol reaction catalyzed by proline and its derivatives. Computational data is derived from DFT calculations (B3LYP/6-31G(d,p)).[1]
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for interpreting the results and designing new computational studies.
Computational Protocol: DFT Calculations for Stereoselectivity Prediction
The computational protocol outlined below is representative of the methods used to investigate the stereoselectivities of proline-related catalysts for aldol reactions.[1]
-
Software: Gaussian 03 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G(d,p) for both geometry optimization and energy calculations.
-
Procedure:
-
Identification and geometry optimization of all possible transition state structures (e.g., anti-re, anti-si, syn-re, syn-si).
-
Vibrational frequency analysis to confirm that each optimized structure is a true transition state (i.e., has exactly one imaginary frequency).
-
Calculation of thermochemical data (enthalpy and Gibbs free energy) at a standard temperature (e.g., 298 K).
-
The enantiomeric excess (% ee) is predicted based on the energy difference between the lowest energy transition states leading to the major and minor enantiomers.
-
Visualizing Reaction Mechanisms and Computational Workflows
Graphical representations are essential for understanding the complex relationships in catalytic cycles and computational investigations.
Caption: A flowchart illustrating the typical workflow for a computational investigation of an organocatalyst, from initial selection to experimental validation.
Caption: A simplified diagram of the catalytic cycle for the proline-catalyzed aldol reaction, highlighting the key enamine and iminium intermediates.
Concluding Remarks
The computational investigation of proline-derived catalysts is a mature field that has significantly contributed to the rational design of new and more efficient organocatalysts. The methodologies described in this guide, particularly the use of DFT to analyze transition state energies, provide a robust framework for predicting the stereochemical outcomes of reactions.
While specific data for this compound is not yet available in the literature, a computational study following the protocols outlined here would be a valuable endeavor. Such a study would likely focus on how the bulky cyclohexyl group at the C2 position influences the conformational preferences of the pyrrolidine ring and the steric interactions in the transition states, ultimately impacting the enantioselectivity of the catalyzed reaction. The findings from such an investigation would be of great interest to researchers in the field of asymmetric catalysis and drug development.
References
Mechanistic Showdown: A DFT-Driven Comparison of 2-Cyclohexylpyrrolidine and Diarylprolinol Silyl Ether Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective catalytic systems is paramount. This guide provides a comparative analysis of two prominent organocatalysts, 2-cyclohexylpyrrolidine and diarylprolinol silyl ethers, with a focus on the mechanistic insights gleaned from Density Functional Theory (DFT) studies.
The field of asymmetric organocatalysis has been revolutionized by the use of small organic molecules to catalyze stereoselective transformations. Proline and its derivatives, including this compound, have emerged as foundational catalysts, particularly in carbonyl group transformations.[1][2][3] More recently, diarylprolinol silyl ethers have gained prominence as highly versatile and efficient catalysts for a broad range of reactions.[4][5] Understanding the underlying catalytic mechanisms at a molecular level is crucial for catalyst design and optimization. DFT studies have proven to be an invaluable tool in this endeavor, providing detailed insights into reaction pathways, transition states, and the origins of stereoselectivity.[6][7]
This guide will delve into the mechanistic intricacies of catalysis by this compound, contextualized within the broader understanding of proline catalysis, and compare it with the well-established diarylprolinol silyl ether system. We will explore the key intermediates, transition state geometries, and the factors governing enantioselectivity, supported by quantitative data from computational studies.
Catalytic Cycles: A Visual Comparison
The catalytic activity of both this compound and diarylprolinol silyl ethers in reactions involving carbonyl compounds, such as aldol and Michael reactions, proceeds through two primary activation modes: enamine and iminium catalysis.
Enamine Catalysis
In enamine catalysis, the chiral secondary amine catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile.
Iminium Catalysis
In iminium catalysis, the chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound (the electrophile) to form a transient iminium ion. This activation lowers the LUMO of the electrophile, facilitating nucleophilic attack.
Mechanistic Elucidation via DFT: A Comparative Overview
DFT calculations have been instrumental in elucidating the subtle yet critical differences in the catalytic behavior of proline-derived catalysts and diarylprolinol silyl ethers. The stereoselectivity in these reactions is primarily dictated by the steric and electronic interactions in the transition state.[6]
For proline and its derivatives like this compound , the carboxyl group (or its absence/modification) plays a crucial role in stabilizing the transition state through hydrogen bonding.[2] The puckering of the pyrrolidine ring and the orientation of the cyclohexyl substituent significantly influence the facial selectivity of the incoming electrophile or nucleophile.[7] Computational studies on proline-catalyzed aldol reactions suggest a six-membered enamine transition state, akin to the Zimmerman-Traxler model.[1]
In contrast, diarylprolinol silyl ethers feature a bulky diarylprolinol silyl ether moiety. This bulky group effectively shields one face of the enamine or iminium intermediate, directing the attack of the reaction partner to the opposite face with high stereoselectivity.[4][5] DFT studies have shown that the stereochemical outcome is a result of minimizing steric repulsion between the catalyst's bulky substituent, the reactants, and the transition state assembly.[4]
Quantitative Comparison of Catalytic Performance
The following table summarizes key quantitative data from DFT studies and experimental observations for representative reactions catalyzed by proline-type catalysts and diarylprolinol silyl ethers.
| Parameter | Proline-Type Catalysts (e.g., this compound) | Diarylprolinol Silyl Ethers | Key References |
| Typical Reaction | Aldol, Mannich, Michael Additions | Aldol, Mannich, Michael, Diels-Alder | [1][2][5] |
| Activation Mode | Enamine, Iminium | Enamine, Iminium | [1][4] |
| Source of Stereocontrol | H-bonding, ring puckering, substituent effects | Steric shielding by bulky silyl ether group | [4][7] |
| Typical Catalyst Loading | 5-30 mol% | 1-20 mol% | [2][8] |
| Reported Enantiomeric Excess (ee) | Generally high (often >90%) | Consistently excellent (often >95%) | [2][9] |
| Calculated Activation Energy Barriers (ΔG‡) | Varies with substrate and reaction type | Often lower than uncatalyzed or proline-catalyzed | [7] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in both experimental and computational studies is crucial for the critical evaluation of the presented data.
General Experimental Protocol for Organocatalytic Reactions
A representative experimental procedure for a diarylprolinol silyl ether-catalyzed Michael addition is as follows: To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature, the nitroalkane (1.5 mmol) is added. The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The product is then purified by column chromatography on silica gel.[9]
DFT Computational Protocol
DFT calculations are typically performed using a software package like Gaussian. The geometry of all reactants, intermediates, transition states, and products is fully optimized. A popular level of theory for such systems is the B3LYP functional with a 6-31G(d) basis set.[7] To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and may incorporate a dispersion correction.[10] Transition states are located by searching for a first-order saddle point and are confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Logical Workflow for Catalyst Selection and Optimization
The selection and development of an optimal catalyst for a specific transformation can be guided by a logical workflow that integrates experimental screening and computational analysis.
Conclusion
Both this compound, as a representative proline-derived catalyst, and diarylprolinol silyl ethers are powerful tools in the arsenal of the synthetic chemist. DFT studies have been pivotal in moving the field from empirical observations to a rational, mechanism-based approach to catalyst design. While proline-derived catalysts like this compound offer a robust and often highly selective platform, diarylprolinol silyl ethers have demonstrated broader applicability and often superior enantioselectivity due to their well-defined steric shielding mechanism.[5] The continued synergy between computational and experimental chemistry will undoubtedly lead to the development of even more efficient and selective organocatalytic systems for the synthesis of complex molecules.[3]
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Substrate Scope and Limitations of 2-Cyclohexylpyrrolidine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal organocatalyst is a critical decision in the development of stereoselective synthetic routes. Among the privileged scaffolds in asymmetric organocatalysis, pyrrolidine derivatives have demonstrated remarkable efficacy in a wide array of transformations. While L-proline is a foundational catalyst, its derivatives are often designed to enhance reactivity, stereoselectivity, and solubility. This guide provides a comparative evaluation of 2-cyclohexylpyrrolidine as a potential catalyst, contextualized by the performance of well-established alternatives.
A comprehensive review of the scientific literature reveals a notable scarcity of experimental data on the use of this compound as a primary catalyst in benchmark asymmetric reactions such as aldol, Michael, and Mannich additions. This suggests that other proline derivatives may offer superior performance, leading to their prevalence in published research. This guide, therefore, will benchmark the hypothetical performance of this compound against established pyrrolidine-based catalysts, providing a framework for its evaluation.
Comparative Performance in Asymmetric Reactions
To provide a clear benchmark, the following tables summarize the performance of L-proline and a highly effective diarylprolinol silyl ether in the asymmetric aldol and Michael additions. These reactions are standard tests for the efficacy of new organocatalysts.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. The data below showcases the typical performance of L-proline and a diarylprolinol silyl ether in the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | 30 | DMSO | 4 | 68 | 99:1 | 96 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 1 | Dioxane | 2 | 99 | >99:1 | >99 |
Table 1: Performance of Standard Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction.
Asymmetric Michael Addition
The Michael addition is another key C-C bond-forming reaction. The following table illustrates the performance of L-proline and a diarylprolinol silyl ether in the addition of propanal to trans-β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| L-Proline | 10 | CH2Cl2 | 120 | 71 | 90:10 | 76 |
| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine | 1 | THF | 2 | 96 | 93:7 | 99 |
Table 2: Performance of Standard Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a general protocol for a pyrrolidine-catalyzed asymmetric aldol reaction, which can serve as a starting point for evaluating a new catalyst like this compound.
General Experimental Protocol for Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
This compound (or other pyrrolidine catalyst) (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, CH2Cl2, Toluene) (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the ketone.
-
Add the pyrrolidine catalyst to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insight and the Role of the 2-Substituent
The stereochemical outcome of reactions catalyzed by 2-substituted pyrrolidines is largely determined by the steric and electronic nature of the substituent at the 2-position. This substituent directs the approach of the electrophile to one face of the enamine intermediate.
Safety Operating Guide
Navigating the Disposal of 2-Cyclohexylpyrrolidine: A Guide for Laboratory Professionals
An imperative for ensuring a safe and compliant laboratory environment is the proper disposal of chemical waste. For researchers, scientists, and professionals in drug development, handling and disposing of specialized chemicals like 2-Cyclohexylpyrrolidine requires a meticulous approach grounded in safety and regulatory adherence. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and its derivatives. Based on data for closely related compounds such as N-Cyclohexyl-2-pyrrolidone and Pyrrolidine, the following hazards should be considered[1][2][3][4][5][6]:
-
Toxicity: Can be harmful if swallowed or in contact with skin, and potentially fatal if inhaled[1][2].
-
Corrosivity: May cause severe skin burns and eye damage[2][5].
-
Irritation: Can cause irritation to the skin, eyes, and respiratory system[1].
-
Flammability: Pyrrolidine is a flammable liquid, and while data for this compound is not specified, it should be handled with caution near ignition sources[3][6].
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE)[7].
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound waste includes:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Chemical splash goggles or a face shield |
| Protective Clothing | A lab coat is mandatory |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[7][8].
-
Waste Collection:
-
Collect waste this compound in a dedicated, chemically compatible container[7][9]. Glass bottles with secure caps are generally suitable[7].
-
Ensure the container is clean and free from contaminants to prevent unwanted reactions[10].
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids[3][6].
-
Separate liquid and solid waste into different containers[7].
-
-
Container Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area[7][12].
-
The storage area should be well-ventilated, cool, and away from sources of ignition[3][7].
-
Ensure secondary containment is used to prevent spills[9][13].
-
Adhere to institutional and regulatory limits on the volume of hazardous waste stored in the laboratory and the maximum accumulation time (e.g., six months in academic labs)[11][13].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[7][8].
-
Provide them with accurate information about the waste, including its composition and volume.
-
Follow all institutional procedures for waste pickup requests[11].
-
Spill Management
In the event of a spill, immediate and appropriate action is critical:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads[6][7][14]. Collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal[7].
-
Major Spills: For larger spills, evacuate the area immediately and alert others. Contact your institution's EHS department or emergency response team without delay[7].
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides relevant information for related compounds to guide risk assessment.
| Data Point | Value | Compound/Class | Source(s) |
| Oral LD50 (Rat) | 370 mg/kg | N-Cyclohexyl-2-pyrrolidinone | [15] |
| Inhalation LC50 (Rat) | 120 ppm (1 h) | N-Cyclohexyl-2-pyrrolidinone | [15] |
| DOT Hazard Classification | Class 3 (Flammable Liquid), Class 8 (Corrosive) | Pyrrolidine | [7] |
| Flash Point | 141°C | N-Cyclohexyl-2-pyrrolidone | [16] |
| Water Solubility | Soluble | N-Cyclohexyl-2-pyrrolidone | [5][16] |
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and steps involved.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ashland.com [ashland.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. odu.edu [odu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.es [fishersci.es]
- 16. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling 2-Cyclohexylpyrrolidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 2-Cyclohexylpyrrolidine.
Hazard Identification and Classification
This compound is a chemical that poses significant health risks upon exposure. Understanding its hazard classifications is the first step in safe handling.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | Causes serious eye damage / Causes serious eye irritation.[1][2][3] |
| Acute Toxicity, Inhalation | Category 1 / 2 | Fatal if inhaled.[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or tightly fitting safety goggles. A face shield may also be necessary.[3][4] | To protect against splashes and vapors that can cause severe eye irritation or damage.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and protective clothing to prevent skin exposure.[4][5] | The chemical is harmful in contact with skin and can cause severe skin burns.[3][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors (Type A, Brown) should be used if ventilation is inadequate or if exposure limits are exceeded.[4][5] | Inhalation of vapors can be fatal and may cause respiratory irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[4][5]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not breathe vapors or mist.[5]
-
Use only with adequate ventilation.[5]
-
When transferring or pouring, do so carefully to avoid splashing.
3. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Remove contaminated clothing immediately and wash it before reuse.[3][5]
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[4][5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5][7] |
Spill Response: For a small spill, absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[4] For a large spill, evacuate the area and contact emergency services.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and closed container.
-
Do not mix with other waste.[3]
-
Handle uncleaned containers as you would the product itself.[3]
2. Disposal Method:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
-
Do not allow the product to enter drains.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
